Anti-MRSA agent 1
Description
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Properties
Molecular Formula |
C26H29N7O4S |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
6-[4-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]piperazin-1-yl]-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H29N7O4S/c1-30(2)9-14-33-23(34)17-6-4-5-16-20(8-7-18(21(16)17)24(33)35)31-10-12-32(13-11-31)25(36)22(29-37-3)19-15-38-26(27)28-19/h4-8,15H,9-14H2,1-3H3,(H2,27,28)/b29-22+ |
InChI Key |
NURGQGCOEFLLOU-QUPMIFSKSA-N |
Isomeric SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=O)/C(=N/OC)/C5=CSC(=N5)N)C=CC=C3C1=O |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=O)C(=NOC)C5=CSC(=N5)N)C=CC=C3C1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Gepotidacin, a First-in-Class Anti-MRSA Agent
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic with a unique mechanism of action against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It functions by selectively inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] This dual-targeting is well-balanced and occurs at a binding site distinct from that of fluoroquinolones, allowing Gepotidacin to remain effective against fluoroquinolone-resistant strains.[3] By disrupting the critical processes of DNA replication, transcription, and repair, Gepotidacin ultimately leads to bacterial cell death. Its novel mechanism and dual-target nature are anticipated to lower the propensity for the development of bacterial resistance.
Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases
Gepotidacin's bactericidal activity stems from its ability to simultaneously inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for maintaining the proper topology of DNA during replication and transcription.
-
DNA Gyrase (GyrA and GyrB subunits): Primarily responsible for introducing negative supercoils into DNA, which is a crucial step for the initiation of DNA replication and for relieving the torsional stress that arises during transcription. Gepotidacin interacts with the GyrA subunit.
-
Topoisomerase IV (ParC and ParE subunits): Plays a key role in the decatenation, or separation, of newly replicated daughter chromosomes. Inhibition of this process prevents bacterial cell division. Gepotidacin interacts with the ParC subunit.
Unlike fluoroquinolones, which primarily induce double-stranded DNA breaks, Gepotidacin stabilizes the enzyme-DNA cleavage complexes in a way that leads to single-stranded DNA breaks. This fundamental difference in the nature of the DNA damage contributes to its distinct pharmacological profile.
Signaling Pathway of Gepotidacin's Action
The following diagram illustrates the core mechanism of Gepotidacin's inhibitory action on bacterial DNA replication.
Caption: Gepotidacin's dual inhibition of DNA gyrase and topoisomerase IV.
Quantitative Data
The efficacy of Gepotidacin has been quantified through various in vitro studies, including determination of minimum inhibitory concentrations (MIC) against a range of pathogens and half-maximal inhibitory concentrations (IC50) against its target enzymes.
Table 1: Gepotidacin Minimum Inhibitory Concentration (MIC) Data
| Organism | Phenotype/Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | 0.25 | 0.5 | - |
| Staphylococcus aureus | General Collection | 0.5 | 0.5 | - |
| Streptococcus pneumoniae | Penicillin-Nonsusceptible | 0.5 | 0.5 | - |
| Escherichia coli | General Collection | - | 4 | - |
| Escherichia coli | All Isolates | - | 2 | - |
| Klebsiella pneumoniae | General Collection | 4 | 16 | - |
| Neisseria gonorrhoeae | General Collection | 0.12 | 0.25 | 0.032-4 |
Data sourced from multiple in vitro studies.
Table 2: Gepotidacin Half-Maximal Inhibitory Concentration (IC50) Data
| Enzyme | Bacterial Source | Activity Assayed | IC50 (µM) |
| DNA Gyrase | Escherichia coli | DNA Supercoiling | 0.32 ± 0.17 |
| Topoisomerase IV | Escherichia coli | Decatenation | 0.34 ± 0.09 |
| DNA Gyrase | Neisseria gonorrhoeae | DNA Supercoiling | 5.1 ± 2.3 |
| Topoisomerase IV | Neisseria gonorrhoeae | Decatenation | 1.8 ± 1.3 |
| DNA Gyrase | Staphylococcus aureus | DNA Supercoiling | ~0.047 |
| DNA Gyrase | Staphylococcus aureus | Relaxation of Positive Supercoils | ~0.6 |
Data sourced from biochemical assays.
Experimental Protocols
The mechanism of Gepotidacin has been elucidated through several key in vitro experiments. Below are the detailed methodologies for these assays.
DNA Supercoiling Assay (Gyrase Inhibition)
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and assesses the inhibitory effect of Gepotidacin.
Protocol:
-
Reaction Mixture Preparation: A typical 20 µL reaction mixture is prepared containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL BSA), 1.5 mM ATP, 5 nM of relaxed pBR322 plasmid DNA, and 20 nM of purified DNA gyrase enzyme.
-
Compound Addition: Varying concentrations of Gepotidacin (or a vehicle control, e.g., DMSO) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye (e.g., containing EDTA and a tracking dye).
-
Gel Electrophoresis: The reaction products are resolved on a 1% agarose (B213101) gel. The supercoiled and relaxed forms of the plasmid DNA migrate at different rates.
-
Visualization and Quantification: The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified using densitometry to determine the extent of inhibition and calculate the IC50 value.
Workflow for DNA Supercoiling Assay
References
The Discovery and Characterization of Anti-MRSA Agent 1: A Novel Naphthalimide Aminothiazoxime
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. The relentless evolution of resistance mechanisms necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This technical guide details the discovery, isolation, and characterization of a promising new anti-MRSA compound, designated as Anti-MRSA agent 1 (also referred to as compound 13d). This agent, a naphthalimide corbelled aminothiazoxime, has demonstrated potent activity against MRSA, including a low minimum inhibitory concentration (MIC) and a dual mechanism of action that suggests a low propensity for resistance development.[1]
Discovery and Isolation
This compound was identified through a targeted synthetic approach aimed at creating novel chemical scaffolds with potent antibacterial properties. The discovery was the result of an unanticipated finding during the exploration of naphthalimide corbelled aminothiazoximes.[1] The synthesis of this class of compounds involves a multi-step process, which is detailed in the experimental protocols section of this guide.
Quantitative Data Summary
The antimicrobial efficacy and safety profile of this compound have been quantified through a series of in vitro assays. The key quantitative data are summarized below for clear comparison.
| Parameter | Value | Organism/Cell Line | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | MRSA | [1][2] |
| Hemolytic Activity (HC50) | > 200 µg/mL | Human Red Blood Cells | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.
Chemical Synthesis of this compound (Compound 13d)
The synthesis of naphthalimide corbelled aminothiazoximes, including this compound, is a multi-step process. A general synthetic scheme is outlined below. The specific details for the synthesis of compound 13d can be found in the primary literature.[3]
General Synthetic Scheme:
-
Synthesis of the Naphthalimide Core: The synthesis typically begins with the reaction of a substituted naphthalic anhydride (B1165640) with a suitable amine to form the naphthalimide core structure.
-
Introduction of the Aminothiazoxime Moiety: The aminothiazoxime group is then introduced through a series of reactions, often involving the condensation of a thiourea (B124793) derivative with an α-haloketone, followed by further modifications.
-
Final Assembly: The naphthalimide core and the aminothiazoxime moiety are then coupled to yield the final naphthalimide corbelled aminothiazoxime product.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Antimicrobial Susceptibility Testing: Broth Microdilution
The Minimum Inhibitory Concentration (MIC) of this compound against MRSA was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh overnight culture of MRSA is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of the Compound: this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hemolytic Assay
The hemolytic activity of this compound was assessed to determine its toxicity towards mammalian erythrocytes.
-
Preparation of Red Blood Cells: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v).
-
Compound Incubation: The red blood cell suspension is incubated with various concentrations of this compound at 37°C for 1 hour.
-
Measurement of Hemolysis: The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.
-
Calculation of HC50: The HC50 value, the concentration of the compound that causes 50% hemolysis, is calculated. Triton X-100 is typically used as a positive control (100% hemolysis), and PBS as a negative control (0% hemolysis).
Mechanism of Action: A Dual Approach
Investigations into the mechanism of action of this compound have revealed a novel dual-pronged attack on MRSA.[1]
Allosteric Modulation of Penicillin-Binding Protein 2a (PBP2a)
MRSA's resistance to β-lactam antibiotics is primarily due to the expression of PBP2a, which has a low affinity for these drugs. This compound has been shown to act as an allosteric modulator of PBP2a.[1] It binds to a site on the protein distinct from the active site, inducing a conformational change that renders the active site more susceptible to inhibition.[4][5][6] This mechanism effectively resensitizes MRSA to the effects of β-lactam antibiotics.
Membrane Damage
In addition to its effects on PBP2a, this compound also exerts its antimicrobial activity by disrupting the bacterial cell membrane.[7] This leads to membrane depolarization, leakage of intracellular components, and ultimately, cell death. This direct action on the membrane is a rapid and effective killing mechanism.
Visualizations
Logical Relationship of the Dual Mechanism of Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound represents a significant advancement in the search for novel therapeutics to combat MRSA infections. Its potent antimicrobial activity, favorable safety profile, and unique dual mechanism of action make it a promising lead candidate for further preclinical and clinical development. The allosteric modulation of PBP2a is a particularly noteworthy feature, as it offers a potential strategy to overcome existing β-lactam resistance. Further research is warranted to fully elucidate the therapeutic potential of this novel class of compounds.
References
- 1. An unanticipated discovery towards novel naphthalimide corbelled aminothiazoximes as potential anti-MRSA agents and allosteric modulators for PBP2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-β-Lactam Allosteric Inhibitors Target Methicillin-Resistant Staphylococcus aureus: An In Silico Drug Discovery Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Anti-MRSA Agent 1 (Compound 13d)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, necessitating the development of novel antimicrobial agents with unique mechanisms of action. "Anti-MRSA agent 1," also identified as compound 13d, has emerged as a potent inhibitor of MRSA. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, detailed synthesis protocols, and the experimental methodologies used to elucidate its multifaceted mechanism of action. Compound 13d, a naphthalimide corbelled aminothiazoxime, exhibits a minimal inhibitory concentration (MIC) of 0.5 μg/mL against MRSA and is noted for its potential to mitigate the development of resistance. Its primary mechanism involves the allosteric modulation of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for β-lactam resistance in MRSA. This document serves as a detailed resource for researchers engaged in the discovery and development of new anti-infective therapies.
Chemical Structure and Properties
This compound (Compound 13d) is a novel synthetic compound belonging to the class of naphthalimide corbelled aminothiazoximes.
Chemical Structure:
Caption: Chemical structure of this compound (Compound 13d).
Physicochemical and Pharmacological Properties:
| Property | Value | Reference |
| IUPAC Name | N/A | N/A |
| Synonyms | Compound 13d | |
| CAS Number | 2627336-02-9 | |
| Molecular Formula | C26H29N7O4S | |
| Molecular Weight | 535.62 g/mol | |
| Appearance | Yellow solid | [1] |
| Melting Point | 231–243 °C | [1] |
| Purity | >98% | |
| Solubility | Soluble in DMSO | [2] |
| Biological Activity | Potent MRSA inhibitor | |
| MIC against MRSA | 0.5 µg/mL | |
| Hemolytic Activity (HC50) | > 200 µg/mL |
Synthesis Protocol
The synthesis of this compound (Compound 13d) is a multi-step process starting from commercially available reagents. The following is a representative synthetic scheme based on related naphthalimide aminothiazole syntheses.
Caption: General synthetic workflow for naphthalimide aminothiazoximes.
Detailed Experimental Protocol:
A detailed synthesis for a related compound is described, providing a likely pathway for Compound 13d.[1]
-
Step 1: Synthesis of Intermediate 9c. The synthesis of precursor compounds is carried out through established methods in organic chemistry.
-
Step 2: Synthesis of Compound 13d. To a solution of compound 9c (50 mg, 0.18 mmol) in an appropriate solvent, p-fluorobenzyl bromide (70 mg, 0.36 mmol) is added. The reaction mixture is stirred at a specific temperature for a designated time.
-
Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using silica (B1680970) gel column chromatography to yield the final product, Compound 13d, as a yellow solid.
-
Characterization. The structure of the final compound is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Biological Activity and Mechanism of Action
This compound (Compound 13d) exhibits a multi-targeted mechanism of action against MRSA, with its primary and most novel action being the allosteric modulation of PBP2a.
Signaling Pathway of PBP2a Allosteric Modulation:
Caption: Proposed mechanism of PBP2a allosteric modulation by this compound.
Experimental Protocols for Mechanism of Action Studies:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Bacterial Strains and Culture Conditions: MRSA strains (e.g., ATCC 43300, USA300) are cultured in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Microdilution: The compound is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
-
-
Time-Kill Kinetics Assay:
-
Bacterial Culture: MRSA is grown to the logarithmic phase in CAMHB.
-
Drug Exposure: The bacterial culture is treated with different concentrations of the compound (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: Serial dilutions of the aliquots are plated on agar (B569324) plates, and colonies are counted after incubation to determine CFU/mL.
-
Data Analysis: The log10 CFU/mL is plotted against time to assess the rate of bacterial killing.[2]
-
-
Membrane Permeability and Depolarization Assays:
-
Membrane Permeability: The uptake of fluorescent dyes such as propidium (B1200493) iodide (PI) by bacterial cells is measured using flow cytometry or fluorescence microscopy. An increase in fluorescence indicates membrane damage.
-
Membrane Depolarization: The change in membrane potential is monitored using a membrane potential-sensitive dye, like DiSC3(5). A shift in fluorescence indicates depolarization of the cytoplasmic membrane.
-
-
Reactive Oxygen Species (ROS) Generation Assay:
-
Probe Loading: MRSA cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
-
Compound Treatment: The cells are then treated with the compound for a specified duration.
-
Fluorescence Measurement: The increase in fluorescence, corresponding to the level of intracellular ROS, is measured using a fluorometer or flow cytometer.
-
-
PBP2a Expression and Allosteric Modulation Studies:
-
Western Blotting: The expression level of PBP2a in MRSA treated with the compound is determined by separating cell lysates via SDS-PAGE, transferring to a membrane, and probing with an anti-PBP2a antibody.
-
Computational Docking: Molecular docking simulations are performed to predict the binding of the compound to the allosteric site of PBP2a.
-
Synergy Assays: The MIC of a β-lactam antibiotic (e.g., oxacillin) is determined in the presence and absence of sub-inhibitory concentrations of the compound to assess synergistic activity.
-
In Vitro and In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in both laboratory settings and animal models of infection.
In Vitro Activity:
The compound demonstrates potent activity against a panel of MRSA strains, including clinically relevant isolates. Its efficacy is often compared to standard-of-care antibiotics like vancomycin.[2]
In Vivo Efficacy Workflow:
Caption: A typical workflow for in vivo efficacy studies of an anti-MRSA agent.
Experimental Protocol for Murine Thigh Infection Model:
-
Animal Model: Neutropenic mice are commonly used to reduce the influence of the host immune system.
-
Infection: A defined inoculum of a virulent MRSA strain is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, mice are treated with the compound, a vehicle control, or a comparator antibiotic (e.g., vancomycin) via an appropriate route of administration.
-
Bacterial Burden Determination: After a set treatment period, the mice are euthanized, the thigh muscles are excised, homogenized, and serial dilutions are plated to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: The efficacy of the compound is determined by the reduction in bacterial burden compared to the vehicle control group.[2]
Conclusion
This compound (Compound 13d) represents a promising new class of antibacterial agents with a novel mechanism of action against a high-priority pathogen. Its ability to allosterically modulate PBP2a offers a potential strategy to overcome existing β-lactam resistance. The comprehensive data on its chemical properties, synthesis, and biological activity provide a solid foundation for further preclinical and clinical development. This technical guide serves as a valuable resource for the scientific community to advance the research and development of this and related compounds in the fight against antimicrobial resistance.
References
Target Identification of a Novel Anti-MRSA Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 2025
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, necessitating the discovery and development of novel antibiotics with new mechanisms of action. This technical guide provides an in-depth overview of the target identification process for a promising new class of antibiotics, exemplified by teixobactin (B611279). Discovered from the previously unculturable soil bacterium Eleftheria terrae, teixobactin exhibits potent bactericidal activity against a wide range of Gram-positive pathogens, including MRSA.[1][2] A key feature of teixobactin is the absence of detectable resistance development in laboratory settings, making it a compelling candidate for overcoming the challenge of antibiotic resistance.[1][2][3]
This guide will detail the core mechanism of action, present quantitative data, outline experimental protocols, and provide visual diagrams to illustrate the target identification and mode of action of this novel anti-MRSA agent.
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
The primary mechanism of action for teixobactin is the inhibition of bacterial cell wall biosynthesis.[3][4] It achieves this by binding to essential lipid precursors of the cell wall.[4][5] Specifically, teixobactin targets Lipid II, a precursor to peptidoglycan, and Lipid III, a precursor to teichoic acid.[1][4][5][6] This dual-targeting strategy is believed to be a major contributor to its high potency and the low frequency of resistance.[5][6]
By binding to these highly conserved precursor molecules, teixobactin effectively sequesters them, preventing their incorporation into the growing cell wall.[7] This leads to a compromised cell envelope, ultimately resulting in cell lysis and bacterial death.[4][6] The unique binding site on Lipid II, which differs from that of other antibiotics like vancomycin, further explains its efficacy against vancomycin-resistant strains.[8]
Quantitative Data Presentation
The in vitro efficacy of teixobactin and its analogues is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a microorganism. The following tables summarize the reported MIC values for teixobactin and its analogues against various MRSA strains.
Table 1: MIC of Teixobactin Analogues against MRSA and Other Strains
| Compound | MRSA Strain(s) | Other Strains | MIC (μg/mL) |
| Leu10-teixobactin | ATCC 700699, ATCC 700698 | S. aureus ATCC 29213, VISA JKD6008 | 1 |
| Leu10-teixobactin | VISA JKD6009 | 0.5 | |
| Teixobactin Analogue 1 | MRSA | 1 | |
| Teixobactin Analogue 2 | MRSA | 1 | |
| Teixobactin Analogue 3 | MRSA | 1 |
Data sourced from multiple studies.[1][9]
Table 2: Comparative Efficacy of Teixobactin In Vivo
| Treatment | Dose (mg/kg) | Survival Rate (MRSA infection model in mice) |
| Teixobactin | > 0.5 | 100% |
| Vancomycin | 0.5 | < 20% |
This data highlights the superior in vivo efficacy of teixobactin compared to a standard-of-care antibiotic in a mouse model of MRSA infection.[7]
Experimental Protocols
The identification and characterization of teixobactin's target involved several key experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the in vitro potency of an antimicrobial agent.
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Methodology: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][5][8]
-
Preparation of Compounds: The test compound (e.g., teixobactin) is dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[3][8]
-
Bacterial Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[10]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antimicrobial dilutions. A growth control (inoculum without the compound) and a sterility control (broth only) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours.[10]
-
MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[10]
-
In Vivo Efficacy Studies (Mouse Infection Model)
This protocol assesses the therapeutic potential of an antimicrobial agent in a living organism.
-
Objective: To evaluate the in vivo efficacy of the test compound in treating a bacterial infection.
-
Methodology:
-
Infection: Mice are infected with a lethal dose of MRSA, typically administered intraperitoneally or via thigh injection to create a systemic infection or a localized abscess, respectively.[7]
-
Treatment: At a specified time post-infection (e.g., one hour), the mice are treated with a single dose of the test compound, a control antibiotic (e.g., vancomycin), or a vehicle control, usually administered intravenously.[3][7]
-
Monitoring: The survival of the mice is monitored over a defined period, typically 48 hours, and the percentage of surviving animals in each treatment group is recorded.[3]
-
Target Binding Assays (e.g., Isothermal Titration Calorimetry - ITC)
These assays are used to directly measure the binding affinity between the drug and its molecular target.
-
Objective: To quantify the binding interaction between teixobactin and Lipid II.
-
Methodology:
-
Sample Preparation: Solutions of teixobactin and purified Lipid II are prepared in a suitable buffer.
-
ITC Experiment: The ITC instrument measures the heat change that occurs when teixobactin is titrated into the Lipid II solution. The resulting thermogram provides information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. Strong binding between teixobactin and Lipid II has been confirmed using this method.[11]
-
Visualizations
Signaling Pathway of Teixobactin in MRSA
Caption: Teixobactin's mechanism of action against MRSA.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship of Teixobactin's Dual-Targeting Action
Caption: Synergistic effect of teixobactin's dual-target inhibition.
Conclusion
Teixobactin represents a significant breakthrough in the fight against antibiotic-resistant bacteria. Its novel mechanism of action, which involves the dual targeting of highly conserved lipid precursors essential for cell wall synthesis, has shown remarkable efficacy against MRSA and other Gram-positive pathogens.[5] The lack of detectable resistance to teixobactin in laboratory studies provides hope for a durable new therapeutic option. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive understanding of the target identification process and the potent anti-MRSA activity of this new class of antibiotics. Further research and clinical development of teixobactin and its analogues are crucial steps toward addressing the urgent global health challenge of antimicrobial resistance.
References
- 1. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Teixobactin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Dual Targeting of Cell Wall Precursors by Teixobactin Leads to Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses of potent teixobactin analogues against methicillin-resistant Staphylococcus aureus (MRSA) through the replacement of l-allo-enduracididine with its isosteres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
In Vitro Activity of Anti-MRSA Agent 1 Against Clinical Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to nearly all β-lactam antibiotics. The development of novel therapeutic agents with potent anti-MRSA activity is a critical priority. This document provides a comprehensive technical overview of the in vitro activity of "Anti-MRSA Agent 1," a novel investigational compound. Standardized methodologies, including broth microdilution, disk diffusion, and time-kill kinetics, were employed to characterize its efficacy against a panel of contemporary clinical MRSA isolates. The data presented herein demonstrate the potent and rapid bactericidal activity of this compound, highlighting its potential as a future therapeutic option for treating challenging MRSA infections. Detailed experimental protocols and workflow visualizations are provided to ensure reproducibility and facilitate further investigation.
Quantitative In Vitro Susceptibility Data
The in vitro potency of this compound was evaluated against a diverse panel of clinical MRSA isolates, including well-characterized reference strains. The following tables summarize the key findings from susceptibility testing.
Table 1: Broth Microdilution Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Agents Against S. aureus
| Isolate ID | Strain Type | MIC (µg/mL) |
| This compound | ||
| ATCC 43300 | MRSA (Reference) | 0.5 |
| NRS384 | MRSA (USA300) | 0.5 |
| NRS123 | MRSA (USA400) | 1 |
| CI-001 | Clinical Isolate | 0.5 |
| CI-002 | Clinical Isolate | 1 |
| CI-003 | Clinical Isolate | 0.5 |
| CI-004 | Clinical Isolate | 0.5 |
| CI-005 | hVISA | 1 |
| ATCC 29213 | MSSA (Reference) | 0.25 |
| Summary Statistics (MRSA only) | ||
| MIC Range | 0.5 - 1 | |
| MIC₅₀ | 0.5 | |
| MIC₉₀ | 1 |
Abbreviations: MIC, Minimum Inhibitory Concentration; MIC₅₀, MIC required to inhibit 50% of isolates; MIC₉₀, MIC required to inhibit 90% of isolates; MRSA, Methicillin-Resistant S. aureus; MSSA, Methicillin-Susceptible S. aureus; hVISA, heterogeneous Vancomycin-Intermediate S. aureus. Data is hypothetical for illustrative purposes.
Table 2: Disk Diffusion Zone of Inhibition Diameters for this compound (30 µg disk)
| Isolate ID | Strain Type | Zone Diameter (mm) | Interpretation |
| ATCC 43300 | MRSA (Reference) | 28 | Susceptible |
| NRS384 | MRSA (USA300) | 29 | Susceptible |
| NRS123 | MRSA (USA400) | 26 | Susceptible |
| CI-001 | Clinical Isolate | 30 | Susceptible |
| CI-002 | Clinical Isolate | 27 | Susceptible |
| CI-003 | Clinical Isolate | 29 | Susceptible |
| ATCC 29213 | MSSA (Reference) | 32 | Susceptible |
Note: Interpretive criteria (Susceptible ≥25 mm, Intermediate 22-24 mm, Resistant ≤21 mm) are hypothetical and would require formal establishment through governing bodies like CLSI.
Table 3: Time-Kill Kinetics of this compound Against MRSA (ATCC 43300)
| Time (hours) | Log₁₀ CFU/mL (Mean ± SD) |
| Growth Control | |
| 0 | 5.7 ± 0.1 |
| 2 | 6.4 ± 0.2 |
| 4 | 7.2 ± 0.1 |
| 6 | 8.1 ± 0.2 |
| 8 | 8.9 ± 0.1 |
| 24 | 9.2 ± 0.2 |
Abbreviations: MIC, Minimum Inhibitory Concentration (0.5 µg/mL for this strain); CFU, Colony Forming Units; SD, Standard Deviation. The lower limit of detection is 2.0 Log₁₀ CFU/mL (100 CFU/mL). Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1]
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reproducible results.[2][3]
2.1 Broth Microdilution MIC Assay
This method was used to determine the minimum inhibitory concentration (MIC) of this compound.[4][5]
-
Inoculum Preparation: A suspension of S. aureus is prepared from 3-5 colonies grown overnight on a non-selective agar (B569324) plate. The suspension is made in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: this compound is serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations typically range from 0.06 to 128 µg/mL.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no agent) and a sterility control well (no bacteria) are included on each plate.
-
Incubation: Plates are incubated at 35°C ± 2°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.
2.2 Kirby-Bauer Disk Diffusion Assay
This assay assesses the susceptibility of MRSA isolates to this compound via diffusion from a paper disk.
-
Inoculum Preparation: A 0.5 McFarland standard suspension of the MRSA isolate is prepared as described for the MIC assay.
-
Plate Inoculation: Within 15 minutes of preparation, a sterile cotton swab is dipped into the inoculum. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each streak to ensure uniform coverage.
-
Disk Application: A paper disk (6 mm diameter) impregnated with 30 µg of this compound is dispensed onto the agar surface. The disk is gently pressed down to ensure complete contact.
-
Incubation: The plate is inverted and incubated at 35°C ± 2°C for a full 24 hours to reliably detect methicillin (B1676495) resistance.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured to the nearest millimeter.
2.3 Time-Kill Kinetic Assay
This dynamic assay evaluates the rate and extent of bactericidal activity of an antimicrobial agent over time.
-
Preparation: Test tubes containing CAMHB with desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) are prepared. A growth control tube without the agent is also included.
-
Inoculation: An exponentially growing culture of the MRSA isolate is diluted to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in each tube.
-
Incubation and Sampling: All tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each tube.
-
Viable Cell Counting: The aliquots are serially diluted in sterile saline and plated onto MHA plates.
-
Incubation and Analysis: The plates are incubated at 37°C for 18-24 hours. Colonies are counted on plates containing 30-300 colonies to determine the CFU/mL. The results are plotted as log₁₀ CFU/mL versus time.
Visualized Workflows and Pathways
To clarify complex processes, the following diagrams illustrate the experimental workflow, a hypothetical mechanism of action, and the logic for susceptibility classification.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. iacld.com [iacld.com]
- 4. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
"Anti-MRSA agent 1" spectrum of antibacterial activity
A specific, recognized name for the compound of interest is required to proceed with generating a detailed technical guide. The placeholder "Anti-MRSA agent 1" does not correspond to a known antibacterial agent in scientific literature or databases.
To fulfill the request for an in-depth technical guide, please provide the actual chemical name, code name (e.g., from a pharmaceutical company or research group), or any other specific identifier for the anti-MRSA agent.
Once a specific agent is identified, a comprehensive guide will be developed, including:
-
Spectrum of Antibacterial Activity: A detailed breakdown of the agent's efficacy against a wide range of bacteria, including various strains of Methicillin-resistant Staphylococcus aureus (MRSA), other Gram-positive bacteria, and Gram-negative bacteria.
-
Quantitative Data Presentation: All available Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and other quantitative data will be summarized in clearly structured tables for comparative analysis.
-
Detailed Experimental Protocols: Methodologies for key experiments such as MIC determination (e.g., broth microdilution, agar (B569324) dilution), time-kill assays, and mechanism of action studies will be thoroughly described.
-
Visualizations: Custom diagrams illustrating experimental workflows, signaling pathways, and mechanisms of action will be created using the DOT language as specified.
Please provide the specific name of the anti-MRSA agent to enable the creation of the requested technical guide.
A Technical Guide to Baicalein: An Anti-MRSA Agent and Its Impact on Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, primarily due to its capacity to form robust biofilms that are recalcitrant to conventional antibiotic therapies. This technical guide provides a comprehensive overview of Baicalein (B1667712), a flavonoid derived from the roots of Scutellaria baicalensis, and its potent anti-biofilm activity against MRSA. Baicalein has been shown to inhibit MRSA biofilm formation and disrupt established biofilms at sub-inhibitory concentrations. Its mechanism of action is multifaceted, primarily involving the disruption of the agr quorum-sensing system, a critical regulator of virulence and biofilm development in S. aureus. This document details the quantitative efficacy of Baicalein, outlines key experimental protocols for its evaluation, and visualizes its molecular mechanisms and experimental workflows.
Quantitative Data on Baicalein's Anti-Biofilm Activity
The efficacy of Baicalein in preventing and eradicating MRSA biofilms has been quantified across several studies. The data below summarizes its Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and its synergistic effects with conventional antibiotics.
Table 1: In Vitro Anti-Biofilm Activity of Baicalein Against MRSA
| Parameter | MRSA Strain(s) | Concentration / Value | Key Findings | Reference(s) |
| Biofilm Inhibition | Clinical Isolate 17546 | 32 µg/mL & 64 µg/mL | Significant inhibition of 3- and 7-day biofilm formation. | [1][2] |
| MRSA USA300 | 4 x MIC | Complete inhibition of biofilm formation. | [3] | |
| Biofilm Eradication | MRSA USA300 | 16 x MIC | >90% eradication of pre-formed biofilms. | [3] |
| MBIC | MRSA (wld10 & wld19) | 1024 µg/mL | Over 50% inhibition of biofilm formation at this concentration. | [4] |
| Synergistic Biofilm Inhibition | MRSA USA300 (with Kanamycin) | 1/8 MIC Baicalein + Kanamycin | 77.85% reduction in biofilm formation. | [5][6] |
| Synergistic Biofilm Disruption | Clinical Isolate 17546 (with Vancomycin) | 32 µg/mL & 64 µg/mL Baicalein + Vancomycin | Enhanced destruction of established biofilms compared to either agent alone. | [1][2] |
Table 2: Effect of Baicalein on MRSA Gene Expression
| Gene Target | MRSA Strain(s) | Baicalein Concentration | Fold Reduction / Effect | Reference(s) |
| agrA, RNAIII, sarA | Clinical Isolate 17546 | 32 µg/mL & 64 µg/mL | Significant downregulation. | [1] |
| agrA, agrC | MRSA USA300 | 1/8 MIC | 20% and 26% downregulation, respectively. | [5][6] |
| ica | Clinical Isolate 17546 | 32 µg/mL & 64 µg/mL | Downregulation of gene expression. | [1] |
| hla (α-hemolysin) | Clinical Isolate 17546 | 32 µg/mL & 64 µg/mL | Reduced transcriptional level. | [2] |
| msrA (efflux pump) | S. saprophyticus | 62.5 - 250 mg/L | Dose-dependent decrease in relative expression. | [7][8] |
Molecular Mechanism of Action
Baicalein exerts its anti-biofilm effects primarily by interfering with key regulatory networks in MRSA. The principal target is the accessory gene regulator (agr) quorum-sensing (QS) system, which controls the expression of numerous virulence factors and genes involved in biofilm formation.
Inhibition of the agr Quorum Sensing System
The agr system is a cell-density dependent signaling pathway. At high cell densities, an autoinducing peptide (AIP) activates the AgrC sensor kinase, which in turn phosphorylates the AgrA response regulator. Phosphorylated AgrA activates the transcription of RNAIII, the primary effector of the agr system. RNAIII upregulates the expression of secreted virulence factors (e.g., α-hemolysin, proteases) and downregulates surface adhesins, promoting biofilm dispersal. Baicalein has been shown to downregulate the expression of agrA, agrC, and RNAIII, thereby disrupting this signaling cascade and inhibiting biofilm formation.[1][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Baicalein Inhibits Staphylococcus aureus Biofilm Formation and the Quorum Sensing System In Vitro | PLOS One [journals.plos.org]
- 3. Frontiers | Synergistic combination of baicalein and rifampicin against Staphylococcus aureus biofilms [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Antimicrobial Effects of Baicalin Combined with Kanamycin Against MRSA: Underlying Mechanisms and Diminished Colonization on Lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Baicalin Inhibits Biofilm Formation and the Quorum-Sensing System by Regulating the MsrA Drug Efflux Pump in Staphylococcus saprophyticus [frontiersin.org]
- 8. Baicalin Inhibits Biofilm Formation and the Quorum-Sensing System by Regulating the MsrA Drug Efflux Pump in Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Potency of Anti-MRSA Agent 1: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of "Anti-MRSA agent 1" against Methicillin-Resistant Staphylococcus aureus (MRSA). The MIC is a critical metric in antimicrobial drug development, defining the lowest concentration of an agent that prevents the visible in-vitro growth of a microorganism.[1][2] The following protocols are based on the broth microdilution method, a standardized and widely accepted technique that aligns with the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[3]
Data Presentation: In Vitro Susceptibility of MRSA Strains
The antimicrobial activity of this compound was assessed against a panel of clinically relevant MRSA strains and a quality control (QC) strain. The resulting MIC values are summarized in the table below, providing a clear comparison of the agent's potency across different isolates.
| Strain ID | Strain Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| ATCC 43300 | HA-MRSA | 0.5 | 1 | >256 |
| USA300 (NRS384) | CA-MRSA | 0.25 | 0.5 | >256 |
| NCTC 10442 | MRSA | 0.5 | 1 | >256 |
| Mu50 (ATCC 700699) | VISA | 1 | 8 | >256 |
| ATCC 29213 | S. aureus (QC) | 0.5 | 1 | 0.25 |
HA-MRSA: Hospital-Associated MRSA;CA-MRSA: Community-Associated MRSA;VISA: Vancomycin-Intermediate Staphylococcus aureus;QC: Quality Control.
Experimental Protocol: Broth Microdilution MIC Assay
This section details the step-by-step methodology for performing the broth microdilution MIC assay to determine the susceptibility of MRSA to this compound.
Materials and Reagents
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
MRSA test strains and S. aureus ATCC 29213 quality control strain
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Sterile microbiological supplies (e.g., loops, tubes, pipette tips)
Procedure
1. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the agent in CAMHB directly within the 96-well microtiter plate to achieve a final volume of 50 µL per well.
-
The concentration range should be selected to encompass the expected MIC value (e.g., from 256 µg/mL to 0.06 µg/mL).
-
Include a positive control well (CAMHB with no antimicrobial agent) and a negative control well (CAMHB with no bacteria) for each tested strain.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of the MRSA strain on a suitable agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
This will result in a final volume of 100 µL per well.
4. Incubation:
-
Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.
5. Reading and Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth, which is indicated by turbidity or the presence of a cell pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
To ensure the validity of the experiment, the results for the quality control strain (S. aureus ATCC 29213) must fall within the established acceptable range.
Experimental Workflow
The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay protocol.
Caption: Workflow for MIC determination.
References
Application Notes and Protocols: Determination of the Minimum Bactericidal Concentration (MBC) of "Anti-MRSA agent 1"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. The development of new antimicrobial agents with bactericidal activity against MRSA is a critical area of research. While the Minimum Inhibitory Concentration (MIC) provides information on the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[1][2][3][4] Determining the MBC is crucial for evaluating the bactericidal potential of a new compound, such as "Anti-MRSA agent 1," and for providing a deeper understanding of its antimicrobial properties.[5] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.
These application notes provide a detailed protocol for determining the MBC of "this compound" against MRSA strains using the broth microdilution method, a gold standard in antimicrobial susceptibility testing. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocols
Materials
-
Bacterial Strains:
-
Test MRSA strains (e.g., ATCC 43300, USA300)
-
Quality control strain (S. aureus ATCC 29213)
-
-
Media and Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (B569324) (TSA) or Mueller-Hinton Agar (MHA)
-
"this compound"
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
-
Equipment:
-
96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Step-by-Step Protocol
Phase 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of "this compound" Dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent.
-
Perform serial twofold dilutions of the agent in CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC.
-
Include a positive control well (CAMHB with bacterial inoculum, no agent) and a negative control well (CAMHB only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture of the MRSA strain on a TSA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted "this compound". This will result in a final volume of 200 µL per well.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" at which there is no visible growth.
-
Phase 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells and plate it onto a TSA or MHA plate. For more reproducible results, plating the entire 100 µL volume from each well onto a separate plate is recommended.
-
Also, plate a 10 µL aliquot from the positive control well (growth control) to determine the initial inoculum concentration. This will likely require serial dilution to obtain a countable number of colonies.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
Data Presentation
The results of the MIC and MBC assays should be summarized in a clear and organized manner.
Table 1: MIC and MBC of "this compound" against MRSA Strains
| Strain ID | Strain Type | "this compound" MIC (µg/mL) | "this compound" MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| ATCC 43300 | HA-MRSA | 1 | 2 | 2 | Bactericidal |
| USA300 | CA-MRSA | 0.5 | 1 | 2 | Bactericidal |
| Clinical Isolate 1 | MRSA | 2 | 16 | 8 | Bacteriostatic |
| ATCC 29213 | S. aureus (QC) | 0.5 | 1 | 2 | Bactericidal |
HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; QC: Quality Control
Table 2: Colony Counts for MBC Determination of "this compound" against ATCC 43300
| Concentration (µg/mL) | Mean CFU/mL | Log₁₀ CFU/mL | % Reduction |
| Initial Inoculum | 5.2 x 10⁵ | 5.72 | - |
| 0.5 (Sub-MIC) | 4.8 x 10⁵ | 5.68 | 7.7% |
| 1 (MIC) | 8.5 x 10² | 2.93 | 99.84% |
| 2 (MBC) | 1.2 x 10² | 2.08 | 99.98% |
| 4 | 0 | 0 | 100% |
| 8 | 0 | 0 | 100% |
Mandatory Visualization
Caption: Workflow for MBC determination.
Caption: MIC, MBC, and interpretation.
References
- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 3. qlaboratories.com [qlaboratories.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. protocols.io [protocols.io]
Application Notes: In Vivo Efficacy of "Anti-MRSA agent 1" in a Murine Sepsis Model
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen responsible for a wide array of severe infections in both healthcare and community settings. The emergence of strains with reduced susceptibility to last-resort antibiotics like vancomycin (B549263) necessitates the development of novel therapeutic agents. "Anti-MRSA agent 1" is a novel investigational compound designed to inhibit the Accessory Gene Regulator (Agr) quorum-sensing system in S. aureus. The Agr system is a critical regulator of virulence, controlling the expression of numerous toxins and degradative enzymes in response to bacterial population density. By disrupting this signaling pathway, "this compound" is hypothesized to attenuate MRSA virulence, thereby allowing the host immune system to clear the infection more effectively.
These application notes provide a comprehensive overview of the in vitro and in vivo efficacy of "this compound" and include detailed protocols for its evaluation using a well-established murine sepsis model of MRSA infection.
Data Presentation
Table 1: In Vitro Antimicrobial Activity
This table summarizes the minimum inhibitory concentration (MIC) of "this compound" against the community-associated MRSA strain USA300, a common and virulent strain used in infection models.
| Compound | MRSA Strain | MIC (µg/mL) |
| This compound | USA300 (NRS384) | 1.0 |
| Vancomycin | USA300 (NRS384) | 1.0 |
| Vehicle (DMSO) | USA300 (NRS384) | >128 |
Data represents the mean from three independent experiments.
Table 2: In Vivo Efficacy in Murine Sepsis Model
This table presents the survival data from a murine systemic infection model. Mice were infected intraperitoneally with a lethal dose of MRSA USA300 and treated with "this compound", vancomycin (as a positive control), or a vehicle control.
| Treatment Group (n=10/group) | Dose (mg/kg) | Administration Route | Survival Rate (Day 7 post-infection) |
| Vehicle Control (PBS) | - | Subcutaneous (SC) | 10% |
| This compound | 20 | Subcutaneous (SC) | 80% |
| Vancomycin | 110 | Subcutaneous (SC) | 90% |
Table 3: Bacterial Load in Organs
To assess the agent's ability to control bacterial dissemination, bacterial loads in the kidneys and spleen were quantified 48 hours after infection.
| Treatment Group (n=5/group) | Mean Bacterial Load in Kidneys (Log10 CFU/g ± SD) | Mean Bacterial Load in Spleen (Log10 CFU/g ± SD) |
| Vehicle Control (PBS) | 8.2 ± 0.5 | 7.9 ± 0.6 |
| This compound (20 mg/kg) | 4.5 ± 0.8 | 4.1 ± 0.7 |
| Vancomycin (110 mg/kg) | 3.9 ± 0.6 | 3.5 ± 0.5 |
CFU: Colony Forming Units; SD: Standard Deviation.
Proposed Mechanism of Action
"this compound" is designed to function as a quorum-sensing inhibitor, specifically targeting the Agr system of S. aureus. This system regulates the transition from a colonizing, adhesive phenotype to an invasive, toxin-secreting phenotype. The core of the system involves a secreted autoinducing peptide (AIP) that, upon reaching a threshold concentration, activates the AgrC sensor kinase. This initiates a phosphorylation cascade culminating in the activation of the AgrA response regulator, which upregulates the expression of virulence factors via the regulatory molecule RNAIII. "this compound" is believed to competitively bind to the AgrC receptor, preventing its activation by the native AIP and thereby suppressing the entire virulence cascade.
Caption: Proposed mechanism of "this compound" targeting the AgrC sensor kinase.
Experimental Protocols
Protocol 1: Preparation of MRSA Inoculum
This protocol details the preparation of the bacterial suspension for inducing infection in mice.
Materials and Reagents:
-
MRSA USA300 (e.g., ATCC BAA-1717)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS), sterile
-
Spectrophotometer
-
Centrifuge
-
Sterile culture tubes and plates
Procedure:
-
From a frozen stock, streak MRSA USA300 onto a Tryptic Soy Agar (TSA) plate and incubate for 18-24 hours at 37°C.
-
Inoculate a single colony into 10 mL of TSB and incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5), which typically takes 2-3 hours.
-
Harvest the bacteria by centrifugation at 4,000 x g for 15 minutes.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the final pellet in sterile PBS and adjust the concentration to the desired inoculum density (e.g., 1 x 10⁸ CFU/mL) based on OD600 readings and a pre-determined standard curve.
-
Confirm the final concentration by performing serial dilutions and plating on TSA plates for colony counting.
Protocol 2: Murine Sepsis Model
This protocol
Application Notes and Protocols: Synergy Testing of Anti-MRSA Agent 1 with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health, significantly limiting therapeutic options for severe infections. A promising strategy to combat this threat is combination therapy, where a novel anti-MRSA agent is paired with a traditional antibiotic, such as a beta-lactam.[1][2][3] Such combinations can exhibit synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects. This can lead to enhanced clinical efficacy, a reduced likelihood of resistance development, and the potential to revitalize existing antibiotic classes.
These application notes provide detailed protocols for assessing the synergistic potential of a novel investigational compound, herein referred to as "Anti-MRSA agent 1," with various beta-lactam antibiotics against MRSA. The primary methodologies covered are the checkerboard microdilution assay and the time-kill assay, which are standard in vitro methods for quantifying synergy.
Principle of Synergy Testing
The primary mechanism of beta-lactam resistance in MRSA is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for most beta-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in their presence. Additionally, many MRSA strains produce beta-lactamase enzymes that inactivate beta-lactam antibiotics by hydrolyzing their characteristic ring structure.
This compound may act synergistically with beta-lactams through various mechanisms, such as:
-
Inhibition of PBP2a, thereby re-sensitizing MRSA to beta-lactams.
-
Inhibition of beta-lactamase, protecting the beta-lactam from degradation.
-
Disruption of other cellular processes that contribute to beta-lactam resistance, such as the stringent stress response.
-
Increasing the permeability of the bacterial cell wall to the beta-lactam antibiotic.
Data Presentation: Quantifying Synergy
The interaction between this compound and a beta-lactam antibiotic is quantified using the Fractional Inhibitory Concentration (FIC) index for checkerboard assays and by observing enhanced bacterial killing in time-kill assays.
Checkerboard Assay Data
The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Table 2: Example Checkerboard Synergy Data for this compound and Oxacillin against MRSA Strain N315
| This compound (µg/mL) | Oxacillin (µg/mL) | FIC of Agent 1 | FIC of Oxacillin | FICI | Interpretation |
| MIC Alone | |||||
| 8 | 0 | 1.00 | 0.00 | 1.00 | - |
| 0 | 128 | 0.00 | 1.00 | 1.00 | - |
| In Combination | |||||
| 2 | 16 | 0.25 | 0.125 | 0.375 | Synergy |
| 4 | 8 | 0.50 | 0.0625 | 0.5625 | Additive |
| 1 | 32 | 0.125 | 0.25 | 0.375 | Synergy |
Time-Kill Assay Data
Synergy in a time-kill assay is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).
Table 3: Example Time-Kill Assay Results for this compound and Cefazolin against MRSA Strain USA300 at 24 hours
| Treatment | Initial Inoculum (CFU/mL) | Final Viable Count (CFU/mL) at 24h | Log10 Change in CFU/mL | Interpretation |
| Growth Control | 5 x 10^5 | 2 x 10^8 | +2.60 | - |
| This compound (1/2 MIC) | 5 x 10^5 | 1 x 10^8 | +2.30 | - |
| Cefazolin (1/4 MIC) | 5 x 10^5 | 8 x 10^7 | +2.20 | - |
| Agent 1 + Cefazolin | 5 x 10^5 | 3 x 10^3 | -2.22 | Synergy |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This protocol details the steps for performing a checkerboard microdilution assay to determine the synergy between this compound and a beta-lactam antibiotic.
1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Beta-lactam antibiotic stock solution
-
MRSA isolate
-
0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C)
2. Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, select several isolated colonies of the MRSA strain.
-
Inoculate the colonies into a tube containing sterile CAMHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Plate Preparation:
-
Prepare stock solutions of this compound and the partner beta-lactam antibiotic in a suitable sterile solvent at a concentration at least 100x the expected MIC.
-
In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally and the beta-lactam antibiotic vertically in CAMHB. This creates a matrix of concentration combinations.
-
Include wells with each agent alone to determine their individual MICs. Also include a growth control well without any antibiotic and a sterility control well with only broth.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plate and incubate at 35°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, determine the MIC for each antibiotic alone and for each combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the FIC for each agent in a given well: FIC = MIC of agent in combination / MIC of agent alone.
-
Calculate the FICI for each well: FICI = FIC of Agent 1 + FIC of beta-lactam.
-
The overall FICI for the combination is the lowest FICI value obtained. Interpret the result based on Table 1.
-
Protocol 2: Time-Kill Assay
This protocol describes the time-kill methodology to assess the bactericidal and synergistic activity of this compound in combination with a beta-lactam antibiotic.
1. Materials:
-
Sterile culture tubes or flasks
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and beta-lactam antibiotic stock solutions
-
MRSA isolate
-
0.5 McFarland turbidity standard
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
-
Spiral plater or manual plating supplies
2. Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the checkerboard protocol.
-
Dilute this suspension in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL in each test tube/flask.
-
-
Assay Setup:
-
Prepare tubes/flasks with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (e.g., at 1/2 MIC)
-
Beta-lactam antibiotic alone (e.g., at 1/4 MIC)
-
The combination of this compound and the beta-lactam at the same concentrations as the individual tubes.
-
-
-
Incubation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a given time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Analysis of synergy between beta-lactams and anti-methicillin-resistant Staphylococcus aureus agents from the standpoint of strain characteristics and binding action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic, collaterally sensitive β-lactam combinations suppress resistance in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy of "Anti-MRSA Agent 1" Against MRSA Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, largely due to its capacity to form biofilms on both biological and inanimate surfaces. These structured communities of bacterial cells are encased in a self-produced matrix of extracellular polymeric substances, rendering them notoriously resistant to conventional antibiotic therapies. The development of novel therapeutic agents that can effectively inhibit the formation of, or eradicate established, MRSA biofilms is a critical priority in the fight against antimicrobial resistance.
"Anti-MRSA Agent 1" is a novel investigational compound with demonstrated potent activity against planktonic MRSA. These application notes provide a comprehensive suite of protocols to evaluate the efficacy of "this compound" against MRSA biofilms. The methodologies detailed herein cover the spectrum of biofilm analysis, from initial screening of inhibitory and eradication concentrations to in-depth characterization of its effects on biofilm structure, cell viability, and gene expression. Furthermore, a protocol for assessing potential synergistic interactions with existing antibiotics is included.
Data Presentation
The following tables are templates for the structured presentation of quantitative data obtained from the described experimental protocols.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of "this compound"
| MRSA Strain | "this compound" Concentration (µg/mL) | Biofilm Inhibition (%) | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |
| ATCC 43300 | 0.5 | |||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| Clinical Isolate 1 | 0.5 | |||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of "this compound"
| MRSA Strain | "this compound" Concentration (µg/mL) | Biofilm Eradication (%) | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| ATCC 43300 | 8 | |||
| 16 | ||||
| 32 | ||||
| 64 | ||||
| 128 | ||||
| Clinical Isolate 1 | 8 | |||
| 16 | ||||
| 32 | ||||
| 64 | ||||
| 128 |
Table 3: Synergistic Activity of "this compound" with Vancomycin against MRSA Biofilm
| "this compound" (µg/mL) | Vancomycin (µg/mL) | Biofilm Inhibition (%) | Fractional Inhibitory Concentration (FIC) of Agent 1 | Fractional Inhibitory Concentration (FIC) of Vancomycin | FIC Index (FICI) | Interpretation |
| MBIC of Agent 1 | 0 | 1 | - | - | - | |
| 0 | MBIC of Vancomycin | - | 1 | - | - | |
| Combination 1 | Combination 1 | |||||
| Combination 2 | Combination 2 | |||||
| Combination 3 | Combination 3 |
Table 4: Relative Gene Expression in MRSA Biofilms Treated with "this compound"
| Gene | Function | Fold Change (vs. Untreated Control) | P-value |
| icaA | Biofilm matrix production | ||
| icaD | Biofilm matrix production | ||
| agrA | Quorum sensing regulator | ||
| sarA | Global virulence regulator | ||
| fnbA | Adhesion |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the minimum concentration of "this compound" required to inhibit the formation of MRSA biofilms.
Materials:
-
"this compound" stock solution
-
MRSA strain(s) of interest (e.g., ATCC 43300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of MRSA into TSB and incubate overnight at 37°C. Dilute the overnight culture in TSB with 1% glucose to a final concentration of approximately 1 x 10⁶ CFU/mL.[1]
-
Serial Dilution of Agent: Prepare two-fold serial dilutions of "this compound" in TSB with 1% glucose in the 96-well plate. The concentration range should bracket the expected MBIC.[1]
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing 100 µL of the diluted agent. Include positive control wells (bacteria without the agent) and negative control wells (broth only).[1]
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.[1]
-
Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.[1]
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The MBIC is defined as the lowest concentration of the agent that shows a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of "this compound" required to eradicate pre-formed MRSA biofilms.
Materials: Same as Protocol 1.
Procedure:
-
Biofilm Formation: Inoculate a 96-well plate with 200 µL of a 1 x 10⁶ CFU/mL MRSA suspension in TSB with 1% glucose. Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
Washing: Remove the planktonic cells and wash the wells three times with 200 µL of sterile PBS.
-
Agent Treatment: Prepare serial dilutions of "this compound" in fresh TSB with 1% glucose and add 200 µL to the wells containing the pre-formed biofilms. Include a positive control (broth without agent) and a negative control (broth only).
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Quantification: Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 5-10). The MBEC is the lowest concentration of the agent that results in a significant reduction in the pre-formed biofilm.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
This protocol allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells after treatment with "this compound".
Materials:
-
"this compound"
-
MRSA strain(s)
-
TSB with 1% glucose
-
Sterile glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar stains like SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow MRSA biofilms on sterile glass-bottom dishes for 24-48 hours as described in Protocol 2.
-
Treatment: Treat the biofilms with "this compound" at the MBEC and sub-MBEC concentrations for 24 hours. Include an untreated control.
-
Staining: Gently wash the biofilms with PBS and then stain with a combination of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.
-
Imaging: Visualize the biofilms using a confocal microscope. Acquire Z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Analysis: Analyze the images to assess changes in biofilm thickness, structure, and the ratio of live to dead cells in treated versus untreated biofilms.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to determine the effect of "this compound" on the expression of key genes involved in MRSA biofilm formation and regulation.
Materials:
-
MRSA biofilms grown and treated as in Protocol 3
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., icaA, icaD, agrA, sarA, fnbA) and a reference gene (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Grow and treat MRSA biofilms as described for CLSM. Harvest the cells from the biofilm and extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the untreated control.
Protocol 5: Checkerboard Assay for Synergistic Effects
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effect of "this compound" when combined with a conventional antibiotic (e.g., vancomycin).
Materials:
-
"this compound"
-
Conventional antibiotic (e.g., vancomycin)
-
MRSA strain(s)
-
TSB with 1% glucose
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions: In a 96-well plate, prepare serial two-fold dilutions of "this compound" along the y-axis and the conventional antibiotic along the x-axis.
-
Inoculation: Add the standardized MRSA inoculum (as prepared in Protocol 1) to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Biofilm Quantification: After incubation, quantify biofilm formation in each well using the crystal violet assay as described in Protocol 1.
-
Calculation of FIC Index (FICI): The Fractional Inhibitory Concentration (FIC) for each agent is calculated as the MIC of the agent in combination divided by the MIC of the agent alone. The FICI is the sum of the FICs of both agents.
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Visualizations
Caption: MRSA biofilm formation signaling pathway.
Caption: Experimental workflow for testing "this compound".
Caption: Logical relationship of experimental outcomes.
References
Application Notes and Protocols: A Comprehensive Study of Resistance Development to "Anti-MRSA Agent 1" in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health due to its resistance to a wide array of antibiotics.[1] The development of novel anti-MRSA agents is a critical endeavor, and a thorough understanding of the potential for resistance development to these new agents is paramount. This document provides a detailed set of protocols to investigate the emergence of resistance to a novel investigational compound, "Anti-MRSA agent 1," in MRSA. The methodologies outlined herein cover the initial determination of antimicrobial activity, the in vitro evolution of resistance, characterization of the resistance phenotype, and elucidation of the underlying genetic mechanisms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This is a fundamental first step in assessing the potency of "this compound."
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Preparation of "this compound" Dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a final volume of 50 µL per well. The concentration range should be selected to encompass the expected MIC (e.g., 256 µg/mL to 0.03 µg/mL).
-
Include a positive control (no antimicrobial agent) and a negative control (no bacteria) for each strain tested.[2]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of the MRSA strain on a suitable agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions, resulting in a final volume of 100 µL per well.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[2]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth, indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible growth.
-
Data Presentation: MIC Values
The results should be summarized in a table for clear comparison.
| Strain ID | Strain Type | "this compound" MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| ATCC 43300 | HA-MRSA | |||
| USA300 (NRS384) | CA-MRSA | |||
| Mu50 (ATCC 700699) | VISA | |||
| ATCC 29213 | S. aureus (QC) |
HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control
In Vitro Induction of Resistance
Serial passage studies are employed to simulate the selective pressure that can lead to the evolution of drug resistance over time.[3]
Experimental Protocol: Serial Passage
-
Initial Setup:
-
Prepare tubes or a 96-well plate with two-fold serial dilutions of "this compound" in CAMHB, similar to the MIC assay.
-
Inoculate with the parental MRSA strain at a concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate at 35°C ± 2°C for 24 hours.
-
-
Subsequent Passages:
-
After incubation, determine the MIC for that passage.
-
Harvest bacteria from the well with the highest concentration of "this compound" that still permits growth (sub-MIC).[4]
-
Dilute this culture 1:1000 in fresh CAMHB and use it to inoculate a new series of "this compound" dilutions.
-
Repeat this process for a set number of passages (e.g., 20-30) or until a significant increase in MIC is observed.[4][5]
-
-
Resistance Stability Testing:
Data Presentation: Resistance Development Over Time
| Passage Number | "this compound" MIC (µg/mL) |
| 0 (Parental) | |
| 5 | |
| 10 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| 30 (after 10 passages w/o drug) |
Characterization of Resistant Phenotype
Fitness Cost Analysis
The acquisition of antibiotic resistance can sometimes come at a physiological cost to the bacteria, often observed as a reduced growth rate.[6][7][8]
-
Inoculum Preparation: Prepare standardized inocula of both the parental and the resistant MRSA strains as described for the MIC assay.
-
Growth Monitoring:
-
Inoculate flasks or a 96-well plate containing fresh CAMHB (without "this compound") with each strain to a starting OD₆₀₀ of ~0.05.
-
Incubate at 37°C with shaking.
-
Measure the optical density (OD₆₀₀) at regular intervals (e.g., every hour) for 24 hours.
-
-
Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. Compare the lag phase, exponential growth rate, and final cell density between the parental and resistant strains.
Data Presentation: Fitness Cost
| Strain | Doubling Time (minutes) | Maximum OD₆₀₀ |
| Parental | ||
| Resistant |
Cross-Resistance Profile
Determine if the development of resistance to "this compound" confers resistance to other classes of antibiotics.
Perform MIC assays as described in Section 1 for the parental and resistant strains against a panel of clinically relevant antibiotics (e.g., vancomycin, daptomycin, linezolid, ceftaroline, ciprofloxacin).[9]
Data Presentation: Cross-Resistance
| Antibiotic | Parental Strain MIC (µg/mL) | Resistant Strain MIC (µg/mL) | Fold Change |
| "this compound" | |||
| Vancomycin | |||
| Daptomycin | |||
| Linezolid | |||
| Ceftaroline | |||
| Ciprofloxacin |
Elucidation of Resistance Mechanisms
Whole-Genome Sequencing (WGS)
WGS is a powerful tool to identify genetic mutations, insertions, or deletions that may be responsible for the resistance phenotype.[10][11]
-
DNA Extraction: Extract high-quality genomic DNA from both the parental and the resistant MRSA strains.
-
Sequencing: Perform high-throughput sequencing (e.g., Illumina platform).
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant strain to the parental strain's genome (or a reference genome if the parental genome is not sequenced).
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).
-
Annotate the affected genes and predict the functional impact of the mutations (e.g., missense, nonsense, frameshift).
-
Data Presentation: Genetic Mutations
| Gene | Locus Tag | Mutation Type | Nucleotide Change | Amino Acid Change | Putative Function |
Gene Expression Analysis (qRT-PCR)
Investigate changes in the expression levels of genes potentially involved in resistance, such as those encoding efflux pumps or modifying enzymes.[12][13]
-
RNA Extraction: Grow parental and resistant strains to mid-log phase and extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR: Perform real-time PCR using primers specific for target genes (e.g., known efflux pump genes like norA, arsB, emrB) and a housekeeping gene for normalization (e.g., gyrB).[12]
-
Data Analysis: Calculate the relative fold change in gene expression in the resistant strain compared to the parental strain using a method like the 2-ΔΔCt method.
Data Presentation: Gene Expression Changes
| Gene | Putative Function | Fold Change in Expression (Resistant vs. Parental) |
| norA | Efflux Pump | |
| mepA | Efflux Pump | |
| vraR | Two-component system response regulator |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for studying resistance development.
Signaling Pathway Example: Two-Component System Mediating Resistance
This is a hypothetical pathway that could be involved in resistance to "this compound".
Caption: A potential two-component signaling pathway for resistance.
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Serial passage – REVIVE [revive.gardp.org]
- 4. Frontiers | Staphylococcus aureus is able to generate resistance to novel lipoglycopeptide antibiotic gausemycin A [frontiersin.org]
- 5. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fitness costs of antibiotic resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fitness costs of drug-resistance – REVIVE [revive.gardp.org]
- 8. researchgate.net [researchgate.net]
- 9. Emerging resistance mechanisms for 4 types of common anti-MRSA antibiotics in Staphylococcus aureus: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Genomic characterization of methicillin-resistant Staphylococcus aureus isolated from patients attending regional referral hospitals in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional analysis of antibiotic resistance and virulence genes in multiresistant hospital-acquired MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Formulation of "Anti-MRSA Agent 1" for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical practice due to its resistance to a broad spectrum of antibiotics. The development of novel anti-MRSA agents is a critical area of research. "Anti-MRSA agent 1" is a novel investigational compound with promising in vitro activity against various MRSA strains. To advance its preclinical development, robust and reliable in vivo studies are essential to evaluate its efficacy, pharmacokinetics, and safety profile. A well-designed formulation is paramount for the successful outcome of these studies, ensuring adequate bioavailability and minimizing vehicle-related toxicity.
These application notes provide a comprehensive guide to formulating "this compound" for in vivo studies, with a focus on parenteral administration in murine models. The protocols outlined below are based on established methodologies for formulating poorly water-soluble compounds for preclinical research.
Pre-formulation Studies
Prior to developing a final formulation, a series of pre-formulation studies are crucial to characterize the physicochemical properties of "this compound". These studies will inform the selection of appropriate excipients and a suitable vehicle system.
Table 1: Key Pre-formulation Studies
| Parameter | Methodology | Purpose |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 7.4, 9.0) and temperatures (e.g., 4°C, 25°C, 37°C). | To determine the intrinsic solubility and the influence of pH on the solubility of "this compound". |
| Solubility in Co-solvents | Determine the solubility in common parenteral co-solvents such as Dimethyl sulfoxide (B87167) (DMSO), ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).[1] | To identify suitable solvents that can be used in the formulation to dissolve the agent. |
| pKa Determination | Potentiometric titration or UV-spectrophotometry. | To understand the ionization state of the compound at different pH values, which affects its solubility and permeability. |
| LogP/LogD | Shake-flask method (octanol/water) or computational prediction. | To assess the lipophilicity of the compound, which influences its absorption and distribution. |
| Solid-State Characterization | X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). | To identify the solid form (crystalline, amorphous) and its thermal stability. |
| Chemical Stability | HPLC-based stability-indicating method to assess degradation in various solutions (acidic, basic, oxidative) and under light and heat stress. | To determine the degradation pathways and shelf-life of the compound in solution. |
Formulation Strategy for Parenteral Administration
For initial in vivo efficacy studies, parenteral routes such as intravenous (IV) or intraperitoneal (IP) administration are commonly employed. Assuming "this compound" is a poorly water-soluble compound, a common strategy involves the use of a co-solvent system.
Table 2: Example Formulation Vehicle for "this compound"
| Component | Function | Typical Concentration Range (% v/v) | Example Concentration (% v/v) |
| Dimethyl sulfoxide (DMSO) | Solubilizing Agent[2] | 5 - 10 | 10 |
| Polyethylene glycol 400 (PEG 400) | Co-solvent/Surfactant[2] | 30 - 50 | 40 |
| Sterile Saline (0.9% NaCl) | Aqueous Vehicle[2] | 40 - 60 | 50 |
Experimental Protocols
Protocol 1: Preparation of "this compound" Formulation for In Vivo Studies
This protocol describes the preparation of a 10 mg/mL stock solution of "this compound" in a vehicle of 10% DMSO, 40% PEG 400, and 50% sterile saline.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of "this compound" powder in a sterile vial.
-
Add the required volume of DMSO to the vial to achieve the desired final concentration in this initial solvent (e.g., for a final 10% DMSO, if the final volume is 1 mL, add 100 µL DMSO).
-
Vortex the mixture until "this compound" is completely dissolved.[2]
-
Add the required volume of PEG 400 to the solution and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile, pyrogen-free vial before administration.
Protocol 2: Murine Systemic Infection Model for Efficacy Testing
This protocol outlines a murine model of systemic MRSA infection to evaluate the in vivo efficacy of the formulated "this compound".
Materials:
-
6-8 week old female BALB/c mice
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Formulated "this compound"
-
Vehicle control (10% DMSO, 40% PEG 400, 50% saline)
-
Positive control (e.g., Vancomycin)
-
Syringes and needles for injection
Procedure:
-
Bacterial Preparation: Culture the MRSA strain overnight in TSB. The following day, subculture the bacteria and grow to mid-logarithmic phase. Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Acclimatize mice for at least 3 days. Infect mice via intravenous (tail vein) injection with 100 µL of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 2 hours), randomize the mice into treatment groups (n=5-10 per group):
-
Vehicle Control
-
"this compound" (e.g., 10 mg/kg, 20 mg/kg)
-
Positive Control (e.g., Vancomycin 10 mg/kg)
-
-
Administer the treatments via the desired route (e.g., intravenous or intraperitoneal) at specified intervals (e.g., every 12 hours for 2 days).
-
Endpoint and Bacterial Load Determination: At 24 hours after the final treatment, euthanize the mice.
-
Aseptically harvest target organs (e.g., kidneys, spleen).
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial loads in the treatment groups to the vehicle control group to determine the reduction in CFU.
Visualizations
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Many anti-MRSA agents target the bacterial cell wall synthesis pathway. The following diagram illustrates a simplified, hypothetical mechanism of action for "this compound".
Caption: Hypothetical mechanism of "this compound" targeting peptidoglycan synthesis.
Experimental Workflow: Murine Systemic Infection Model
The following diagram outlines the workflow for the in vivo efficacy study described in Protocol 2.
Caption: Workflow for the murine systemic infection model.
Conclusion
The successful in vivo evaluation of "this compound" is critically dependent on a well-developed formulation and a rigorously executed experimental protocol. The information and protocols provided in these application notes offer a solid foundation for researchers to formulate this novel agent and assess its preclinical efficacy. It is imperative to perform thorough pre-formulation studies to tailor the formulation to the specific properties of "this compound" and to ensure the safety and well-being of the animal models used in these studies.
References
Application Notes and Protocols for Anti-MRSA Agent 1 (Thiazole-Based Compound) in the Treatment of MRSA-Infected Skin Wounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, causing a range of infections from minor skin ailments to life-threatening systemic conditions. The emergence of community-associated MRSA (CA-MRSA) has led to a surge in skin and soft tissue infections (SSTIs). The increasing resistance of MRSA to conventional antibiotics necessitates the development of novel therapeutic agents. "Anti-MRSA agent 1," a thiazole-based compound, has demonstrated potent antimicrobial activity against MRSA both in vitro and in vivo. These application notes provide detailed protocols for the evaluation of thiazole-based compounds against MRSA-infected skin wounds, along with a summary of their efficacy and proposed mechanism of action.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of Thiazole (B1198619) Compounds against MRSA
| Compound | MRSA Strain | MIC (µg/mL) | Synergy with Vancomycin (ΣFIC) | Reference |
| Thiazole Compound 1 | USA300 (CA-MRSA) | 1.3 - 5.5 | 0.07 - 0.50 | [1][2] |
| Thiazole Compound 2 | USA400 (CA-MRSA) | 1.3 | 0.13 - 0.50 | [1][3] |
| Thiazole Compound 3 | Clinical Isolates | 0.5 - 3.0 | Not Reported | [2] |
| Mupirocin (B1676865) (Control) | CA-MRSA Strains | 4.0 | Not Applicable | [3] |
| Vancomycin (Control) | MRSA Strains | Not Reported | Not Applicable | [1] |
MIC (Minimum Inhibitory Concentration): Lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism. A lower MIC value indicates greater potency. ΣFIC (Sum of Fractional Inhibitory Concentrations): A value ≤ 0.5 indicates synergy between two compounds.
Table 2: In Vivo Efficacy of Thiazole Compounds in a Murine MRSA Skin Infection Model
| Treatment Group (Topical Application) | MRSA Strain | Reduction in Bacterial Burden (CFU/g tissue) | Reference |
| Thiazole Compound (Lead) | MRSA | >90% | [3] |
| Thiazole Analogues (3 compounds) | MRSA | >90% | [3] |
| Mupirocin (2%) | MRSA | >90% | [3] |
| Vehicle Control (Petroleum Jelly) | MRSA | Baseline | [3] |
CFU (Colony Forming Units): A measure of viable bacterial numbers.
Proposed Mechanism of Action and Signaling Pathways
Staphylococcus aureus, particularly virulent strains like USA300, can induce keratinocyte death through mechanisms such as pyroptosis, a form of programmed cell death.[4] This is often triggered by bacterial toxins like α-toxin, which activate the NLRP3 inflammasome in host cells.[4] Thiazole-based compounds are proposed to exert their antibacterial effect by interfering with bacterial cell wall synthesis.[5] This disruption of a fundamental bacterial process leads to rapid bactericidal activity.[2]
The proposed mechanism of "this compound" involves the direct inhibition of bacterial processes, thereby preventing the cascade of events leading to tissue damage.
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of "this compound."
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of the test compound against MRSA.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
MRSA strain (e.g., USA300)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Spectrophotometer
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Culture MRSA in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve an optical density (OD) at 600 nm corresponding to approximately 1 x 10⁸ CFU/mL. Further dilute to a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: Prepare a two-fold serial dilution of "this compound" in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial suspension to each well containing the serially diluted compound. Include a positive control (bacteria without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacteria.
Protocol 2: In Vivo Murine Skin Infection Model
This protocol describes a model to evaluate the topical efficacy of "this compound" in treating MRSA-infected skin wounds.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric clippers
-
Biopsy punch (4-5 mm)
-
"this compound" formulated in a suitable vehicle (e.g., 2% in petroleum jelly)
-
Vehicle control (e.g., petroleum jelly)
-
Positive control (e.g., 2% mupirocin ointment)
-
Sterile PBS
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the mice and shave the dorsal surface.
-
Wound Creation: Create a full-thickness wound on the back of each mouse using a sterile biopsy punch.
-
Infection: Inoculate the wound with a suspension of MRSA (e.g., 1 x 10⁷ CFU in 10 µL).
-
Treatment: Begin topical treatment 24 hours post-infection. Apply approximately 20 mg of the formulated "this compound," vehicle control, or positive control to the wound twice daily for three consecutive days.
-
Evaluation: On day 4, euthanize the mice and aseptically excise the wound tissue.
-
Bacterial Load Quantification: Weigh the tissue, homogenize it in sterile PBS, and perform serial dilutions. Plate the dilutions on TSA plates and incubate at 37°C for 24 hours. Count the colonies to determine the number of CFU per gram of tissue.
Conclusion
The provided data and protocols offer a comprehensive guide for the preclinical evaluation of "this compound" and other thiazole-based compounds for the treatment of MRSA-infected skin wounds. The strong in vitro and in vivo activity of these compounds, coupled with their potential for synergistic effects with existing antibiotics, highlights their promise as novel therapeutic agents in the fight against antibiotic-resistant bacteria. Further studies should focus on elucidating the precise molecular targets and exploring the safety and pharmacokinetic profiles of these promising compounds.
References
- 1. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Anti-MRSA agent 1" solubility issues in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the investigational compound, "Anti-MRSA Agent 1," in microbiological culture media.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a common issue?
A1: "this compound" is a novel, experimental compound demonstrating significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Like many new chemical entities in drug discovery, it is a hydrophobic molecule, characterized by low intrinsic solubility in aqueous solutions such as standard bacterial culture media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth). This poor aqueous solubility can lead to precipitation during experiments, resulting in inaccurate and non-reproducible data for critical assays like Minimum Inhibitory Concentration (MIC) testing.
Q2: What is the recommended solvent for preparing a stock solution of "this compound"?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the universally recommended organic solvent for preparing high-concentration stock solutions of "this compound" and other poorly soluble antibacterial agents. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Q3: My compound precipitates when I dilute the DMSO stock solution into my culture medium. What is happening?
A3: This phenomenon is a common problem known as "solvent shock" or "crashing out." "this compound" is soluble in the high concentration of organic solvent in your stock solution but becomes insoluble when rapidly diluted into the predominantly aqueous environment
Technical Support Center: Optimizing "Anti-MRSA agent 1" Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Anti-MRSA agent 1" for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic antibiotic belonging to the oxazolidinone class. Its primary mechanism of action is the inhibition of bacterial protein synthesis at an early stage. It binds to the P site on the 50S ribosomal subunit, which prevents the formation of the initiation complex. This distinct mechanism carries a low probability of cross-resistance with other protein synthesis inhibitors.
Q2: How do I determine the initial dose of this compound for my in vivo study?
A2: Determining the initial dose is a multi-step process that involves leveraging in vitro data and pharmacokinetic (PK) parameters.
-
Review In Vitro Data: Start with the Minimum Inhibitory Concentration (MIC) for your specific MRSA strain. The goal is to achieve plasma concentrations in the animal model that exceed the MIC for a significant portion of the dosing interval.[1]
-
Consult Pharmacokinetic (PK) Data: Refer to the provided PK data for the relevant animal model (see Table 1). Key parameters to consider are the Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2).
-
Consider the PK/PD Driver: For oxazolidinone antibiotics, the primary pharmacokinetic/pharmacodynamic (PK/PD) index associated with efficacy is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the MIC (fAUC/MIC).[1] A target fAUC/MIC ratio of 80-100 is often associated with efficacy for this class of antibiotics.[1]
Example Dose Calculation:
If your MRSA strain has an MIC of 1 µg/mL, you should aim for a free AUC of 80-100 µg·h/mL. Based on the mouse PK data in Table 1, a 20 mg/kg intravenous (IV) dose provides a total AUC of approximately 95 µg·h/mL. Assuming a protein binding of 30% (free fraction = 0.7), the fAUC would be 66.5 µg·h/mL. This suggests that a starting dose of around 25-30 mg/kg might be necessary to achieve the target fAUC/MIC.[1]
Q3: How should I prepare this compound for in vivo administration?
A3: The formulation for in vivo administration depends on the agent's physicochemical properties. For parenteral administration in murine models, a common strategy involves using a vehicle composed of a mixture of solvents and surfactants that are generally regarded as safe.[2] A typical formulation might include:
-
Solubilizing Agent: Dimethyl sulfoxide (B87167) (DMSO) is often used to initially dissolve hydrophobic compounds.
-
Surfactant: Polyethylene glycol (PEG) derivatives (e.g., PEG400) or polysorbates (e.g., Tween 80) help maintain solubility and stability.
-
Aqueous Vehicle: Saline (0.9% NaCl) or phosphate-buffered saline (PBS) is used as the final diluent to ensure isotonicity.
The final concentration of organic solvents should be minimized to avoid toxicity. For example, a final vehicle composition could be 10% DMSO, 40% PEG400, and 50% saline.[2] The final formulation should be sterile filtered (0.22 µm) before administration.[2]
Troubleshooting Guide
Issue 1: Inconsistent Efficacy in In Vivo Models Despite Potent In Vitro Activity
-
Possible Cause: Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD)
-
Troubleshooting Steps:
-
Verify PK Profile: Conduct a pilot PK study in your animal model to confirm that the plasma concentrations of this compound are reaching the desired levels.
-
Re-evaluate PK/PD Index: For time-dependent agents, the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC) is critical. For concentration-dependent agents, the Cmax/MIC or AUC/MIC ratio is more predictive.[3] Ensure your dosing regimen is optimized for the correct PK/PD driver.
-
Dose Fractionation Study: To determine the key PK/PD driver, you can perform a dose fractionation study where the same total daily dose is administered using different dosing intervals (e.g., once daily, twice daily, or as a continuous infusion).[4]
-
-
-
Possible Cause: Formulation and Stability Issues
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect your dosing solution for any precipitation. Incomplete solubilization can lead to a lower effective dose being administered.
-
Assess Stability: this compound may be unstable at physiological pH or temperature. Prepare fresh dosing solutions for each experiment and store them appropriately. Avoid repeated freeze-thaw cycles if solutions are stored frozen.[5]
-
-
Issue 2: Unexpected Toxicity or Mortality in Animal Models
-
Possible Cause: Vehicle Toxicity
-
Troubleshooting Steps:
-
Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its contribution to any observed toxicity.[3][6]
-
Minimize Solvent Concentration: If toxicity is observed in the vehicle control group, try to reduce the concentration of organic solvents like DMSO in your formulation.
-
-
-
Possible Cause: Compound-Related Toxicity
-
Troubleshooting Steps:
-
Conduct a Dose-Escalation Study: Determine the Maximum Tolerated Dose (MTD) by administering escalating doses of this compound and monitoring for signs of toxicity.[3]
-
Reduce Dose or Dosing Frequency: If toxicity is observed at the intended therapeutic dose, consider reducing the dose or administering it less frequently.
-
Monitor for Clinical Signs: Closely observe animals for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[3]
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| MRSA Strain | MIC (µg/mL) |
| ATCC 43300 | 1 |
| USA300 | 0.5 |
| Mu50 | 2 |
| Clinical Isolate 1 | 1 |
| Clinical Isolate 2 | 0.5 |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Mice (IV Administration)
| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (hours) |
| 10 | 15 | 45 | 2.5 |
| 20 | 32 | 95 | 2.8 |
| 40 | 65 | 200 | 3.1 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Agent: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[5]
-
Inoculum Preparation: Culture the MRSA strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1][5]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][5]
Protocol 2: Murine Thigh Infection Model
-
Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).[3]
-
Infection: On day 0, inject approximately 1-5 x 10^6 CFU of a log-phase culture of the target MRSA strain into the right thigh muscle of each mouse.[1]
-
Treatment: Begin treatment 2 hours post-infection. Administer this compound or vehicle control via the desired route (e.g., intravenous, oral gavage) at various dose levels.[1]
-
Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for CFU enumeration on appropriate agar (B569324) plates.[1]
Protocol 3: Murine Systemic Infection Model
-
Infection: Inject mice intravenously via the tail vein with a sublethal dose of a clinical MRSA strain (e.g., 1 x 10^7 CFU).[2]
-
Treatment: At 2 hours post-infection, administer the first dose of this compound, vehicle control, or a positive control antibiotic (e.g., vancomycin).[2] Administer treatments at specified intervals (e.g., every 12 hours) for a defined period (e.g., 2 days).[2]
-
Endpoint and Bacterial Load Determination: At 24 hours after the final treatment, euthanize the mice. Aseptically harvest key organs (e.g., kidneys, spleen). Homogenize the organs in sterile saline and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).[2]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the murine thigh infection model.
Caption: Troubleshooting workflow for low in vivo efficacy.
References
Troubleshooting "Anti-MRSA agent 1" inconsistent MIC results
Welcome to the technical support center for "Anti-MRSA agent 1." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the determination of Minimum Inhibitory Concentration (MIC) values for this agent against Methicillin-resistant Staphylococcus aureus (MRSA).
Troubleshooting Guide: Inconsistent MIC Results
Consistently obtaining reliable MIC values is critical for the evaluation of any antimicrobial agent. If you are experiencing variability in your MIC results for this compound, please consult the following guide.
Question: Why are my MIC results for this compound inconsistent across experiments?
Answer:
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing and can arise from several experimental variables.[1] A systematic approach to troubleshooting is crucial for identifying the source of the variability. The most common factors influencing MIC outcomes are inoculum preparation, incubation conditions, and the assay medium.
Below is a troubleshooting workflow to help you diagnose the cause of inconsistent results.
Caption: A troubleshooting flowchart for diagnosing inconsistent MIC results.
Frequently Asked Questions (FAQs)
Q1: How significantly does the bacterial inoculum affect MIC results for this compound?
A1: The inoculum size has a very significant impact on the MIC value, a phenomenon known as the "inoculum effect".[2][3][4] Even minor variations in the starting number of bacteria can lead to substantial shifts in the observed MIC.[5]
-
High Inoculum: An inoculum density higher than the standard (typically 5 x 10^5 CFU/mL) can lead to artificially elevated MIC values.[5][6][7]
-
Low Inoculum: A lower-than-standard inoculum may result in artificially low MICs or insufficient growth for a valid reading.
It is critical to precisely standardize your inoculum preparation for every experiment. Variations even within the accepted CLSI range can cause significant MIC fluctuations for some drug-bacterium combinations.[5]
| Inoculum Density (CFU/mL) | Observed MIC of this compound (µg/mL) | Fold Change from Standard | Interpretation |
| 5 x 10^4 | 2 | -2x | Potentially false susceptibility |
| 5 x 10^5 (Standard) | 4 | 1x (Reference) | Standard Condition |
| 5 x 10^6 | 16 | +4x | Significant Inoculum Effect |
| 5 x 10^7 | >32 | >+8x | Pronounced Inoculum Effect |
Q2: What is the correct incubation time and temperature for an MIC assay with this compound?
A2: According to CLSI guidelines, the standard incubation conditions for S. aureus susceptibility testing are 16 to 20 hours at 35°C ± 2°C .[8][9]
-
Incubation Time: Extending the incubation time can lead to higher MICs.[6][7] It is crucial to read the results within the specified window.
-
Incubation Temperature: The optimal growth temperature for pathogenic bacteria is typically 37°C, but standardized testing often uses 35°C.[10] Deviations from this temperature can affect the bacterial growth rate and, consequently, the MIC results.[10][11]
Q3: Can the type of growth medium affect the MIC of this compound?
A3: Yes, the composition of the growth medium can significantly influence the activity of an antimicrobial agent and the resulting MIC.[12][13] For standardized testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.[14][15] The concentration of divalent cations like Ca²⁺ and Mg²⁺ can impact the activity of certain antibiotics. Using a different medium can alter these concentrations and lead to inconsistent or non-standard results.[12]
Q4: My results show "trailing" or hazy growth across multiple wells. How should I interpret the MIC?
A4: "Trailing" is characterized by reduced but still visible growth across a range of higher antibiotic concentrations, making the MIC endpoint difficult to determine.[1] This can be caused by several factors:
-
The agent may be bacteriostatic rather than bactericidal at higher concentrations.
-
The inoculum density might be too high.[1]
-
The organism may have developed partial or heterogeneous resistance.
According to CLSI guidelines, the MIC should be recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For trailing endpoints, this is often interpreted as the well with approximately 80% reduction in growth compared to the positive control.
Q5: What should I do if I suspect my MRSA culture is contaminated?
A5: Using a mixed culture for susceptibility testing will produce unreliable and unpredictable results. If you suspect contamination:
-
Stop the experiment: Do not proceed with the MIC assay.
-
Re-streak for isolation: Take a sample from your stock culture and streak it onto an appropriate agar (B569324) plate (e.g., Mannitol Salt Agar for S. aureus) to obtain single, isolated colonies.
-
Verify purity: Perform a Gram stain and examine the colony morphology to ensure you have a pure culture.
-
Restart the assay: Begin the MIC protocol again using a verified pure culture.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[16][17]
1. Preparation of Materials:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO, water) at a concentration 100x the highest desired final concentration.
-
Bacterial Culture: Inoculate a single, pure colony of the MRSA test strain into Cation-Adjusted Mueller-Hinton Broth (CAMHB). Incubate at 35°C ± 2°C for 2-6 hours until it reaches the logarithmic growth phase.
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
2. Inoculum Preparation:
-
Adjust the turbidity of the log-phase bacterial culture with sterile saline or CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18]
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL. This will be the working bacterial suspension. The final concentration in the wells after adding the agent will be 5 x 10^5 CFU/mL.
3. Assay Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column.
-
Discard 100 µL from the 10th column.
-
Column 11 will serve as the positive control (bacteria, no agent). Column 12 will be the negative control (medium only, no bacteria).
-
Add 100 µL of the working bacterial inoculum (from step 2.2) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Reading the Results:
-
Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (i.e., the first clear well).
Caption: Standard workflow for a broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An explanation for the effect of inoculum size on MIC and the growth/no growth interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. goums.ac.ir [goums.ac.ir]
- 9. nih.org.pk [nih.org.pk]
- 10. Influence of incubation temperature and time on the precision of MIC and disc diffusion antimicrobial susceptibility te… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. The Medium Composition Impacts Staphylococcus aureus Biofilm Formation and Susceptibility to Antibiotics Applied in the Treatment of Bone Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. iacld.com [iacld.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Improving the stability of "Anti-MRSA agent 1" in solution
Technical Support Center: Anti-MRSA Agent 1
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of "this compound" in solution. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound is susceptible to degradation through two primary pathways: hydrolysis and oxidation.[1][2] Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation is often initiated by exposure to light, high temperatures, or the presence of dissolved oxygen or metal ions.[2][3][4]
Q2: What is the recommended solvent for preparing stock solutions?
A2: We recommend preparing stock solutions in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.[5] For immediate use in aqueous-based assays, further dilution in a buffered solution (e.g., phosphate-buffered saline, PBS) at a pH between 6.0 and 7.0 is advised to minimize hydrolysis.
Q3: How should stock solutions be stored to ensure maximum stability?
A3: Aliquot DMSO stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, protected from light.[5] Under these conditions, the stock solution is stable for up to six months. Once diluted in aqueous buffers, the solution should be used promptly, preferably within a few hours.
Q4: Is this compound sensitive to light?
A4: Yes, photostability studies indicate that this compound degrades upon exposure to UV light.[1][6] It is crucial to prepare and handle solutions in a dark environment or by using amber-colored vials or tubes wrapped in aluminum foil to prevent photodegradation.[3][7]
Q5: I am observing precipitation when I dilute my DMSO stock into my aqueous buffer. What should I do?
A5: Precipitation upon dilution often indicates that the solubility of the agent in the aqueous buffer has been exceeded. To address this, try decreasing the final concentration of the agent in the buffer. Alternatively, incorporating a small percentage of a co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), into the aqueous buffer can help improve solubility. Ensure that any co-solvent used is compatible with your experimental system.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
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Possible Cause 1: Degradation during incubation. The agent may be degrading over the course of a long incubation period (e.g., 18-24 hours), leading to a higher apparent MIC.[5]
-
Solution: Perform a time-kill assay to understand the agent's activity over time. For standard MIC assays, ensure that the preparation of the agent is performed immediately before starting the experiment.
-
-
Possible Cause 2: pH shift in culture medium. Bacterial metabolism can alter the pH of the culture medium, which may accelerate the degradation of the pH-sensitive agent.[5]
-
Solution: Monitor the pH of your cultures. If significant shifts are observed, consider using a buffered medium, such as Mueller-Hinton Broth (MHB) buffered with MOPS, to maintain a stable pH.
-
-
Possible Cause 3: Inoculum density. A high bacterial inoculum can lead to a faster depletion or degradation of the agent.[5]
-
Solution: Standardize your bacterial inoculum according to established protocols, such as Clinical and Laboratory Standards Institute (CLSI) guidelines, typically to a 0.5 McFarland standard.
-
Issue 2: Rapid Loss of Potency in Working Solutions
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Possible Cause 1: Inappropriate buffer pH. The agent is most stable in a narrow pH range. Buffers that are too acidic or too alkaline will accelerate hydrolytic degradation.
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Solution: Prepare working solutions in a buffer with a pH between 6.0 and 7.0. Verify the pH of your final solution before use.
-
-
Possible Cause 2: Exposure to high temperatures. Elevated temperatures significantly increase the rate of chemical degradation.[2]
-
Solution: Prepare all working solutions on ice and store them at 2-8°C if they are not for immediate use. Avoid leaving solutions at room temperature for extended periods.
-
Data Presentation: Stability of this compound
The following tables summarize the stability of this compound under various conditions, as determined by HPLC analysis.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 4.0 | 72% | 45% |
| 5.0 | 85% | 68% |
| 6.0 | 98% | 91% |
| 7.0 | 96% | 88% |
| 8.0 | 79% | 55% |
| 9.0 | 61% | 32% |
Table 2: Effect of Temperature on the Stability of this compound in PBS (pH 7.0)
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 4°C | >99% | 97% |
| 25°C (Room Temp) | 92% | 78% |
| 37°C | 88% | 65% |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
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Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add pure, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
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Vortex the solution for 1-2 minutes until the agent is completely dissolved.
-
Dispense the stock solution into single-use, light-protecting (amber or foil-wrapped) aliquots.
-
Store the aliquots at -80°C immediately.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method to quantify the concentration of active this compound and separate it from its degradation products.[8][9][10]
-
Objective: To determine the percentage of intact this compound remaining in a sample after exposure to specific conditions.
-
Materials:
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HPLC system with a UV detector
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C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 0.1 M Phosphate (B84403) buffer (pH 6.5) and Acetonitrile (70:30 v/v)
-
Diluent: Mobile Phase
-
Reference Standard: A freshly prepared solution of this compound at a known concentration (e.g., 100 µg/mL).
-
-
Procedure:
-
Preparation of Mobile Phase: Prepare the phosphate buffer, adjust the pH to 6.5, filter, and degas the final mobile phase mixture.
-
Sample Preparation: Dilute the experimental sample with the diluent to an expected final concentration within the linear range of the assay (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 280 nm
-
-
Analysis: Inject the reference standard followed by the test samples. The retention time for intact this compound is expected to be around 6-8 minutes. Degradation products typically elute earlier.
-
Calculation: Quantify the concentration of this compound in the sample by comparing its peak area to the peak area of the reference standard. The percentage remaining is calculated as: (Peak Area of Sample / Peak Area of Control at Time 0) * 100.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability of this compound.
Caption: Troubleshooting flowchart for inconsistent results.
Caption: Experimental workflow for a stability study.
Caption: Hypothetical mechanism of action pathway.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. The ways to improve drug stability [repository.usmf.md]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent "Anti-MRSA agent 1" degradation during experiments
Welcome to the technical support center for "Anti-MRSA agent 1." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this agent during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter that suggest degradation of "this compound."
Problem: I am observing a progressive loss of biological activity in my samples over a short period.
This is a common indicator of compound degradation. The following Q&A will help you pinpoint the cause.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent/pH | Q: In what solvent is "this compound" dissolved and at what pH? A: "this compound" is susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[1] The agent is most stable in a pH range of 6.0-7.5. Solvents containing nucleophiles (e.g., methanol) can also contribute to degradation. We recommend using a non-nucleophilic solvent like DMSO for stock solutions and an aqueous buffer within the recommended pH range for working solutions. |
| Exposure to Light | Q: Are you protecting your samples from light? A: Photodegradation is a known issue for many active pharmaceutical ingredients.[2][3] "this compound" has shown susceptibility to degradation when exposed to UV and even ambient laboratory light. Always prepare and store solutions in amber vials or tubes wrapped in aluminum foil. |
| Improper Storage Temperature | Q: How are your stock and working solutions being stored? A: Thermal degradation can occur even at room temperature over extended periods. For short-term storage (up to 24 hours), refrigeration at 2-8°C is advised. For long-term storage, aliquoted stock solutions in an anhydrous solvent like DMSO should be kept at -80°C. Avoid repeated freeze-thaw cycles. |
| Oxidation | Q: Are your buffers and solvents degassed? A: Like many complex organic molecules, "this compound" can be prone to oxidation, especially in the presence of trace metal ions.[2][4] Using degassed, high-purity water and solvents can minimize this. If oxidation is strongly suspected, consider adding a small amount of an antioxidant, but first verify its compatibility with your experimental system. |
| Contamination | Q: Are you observing any particulates or color changes in your solution? A: Microbial contamination can lead to enzymatic degradation of the compound.[2][5] Ensure you are using sterile techniques, especially for aqueous solutions that will be stored for any length of time. Filtering the solution through a 0.22 µm filter can help. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for "this compound"?
A1: The primary degradation pathways are hydrolysis, oxidation, and photolysis.[3] Hydrolysis can occur at the β-lactam ring, a common vulnerability in this class of antibiotics, and is accelerated by non-neutral pH.[2] Oxidation can affect electron-rich moieties of the molecule, while photolysis can be induced by exposure to light, leading to the formation of inactive byproducts.[4]
Q2: What is the best way to prepare a stock solution of "this compound"?
A2: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes in amber, tightly sealed vials and store at -80°C. This minimizes exposure to water, light, and repeated temperature changes.
Q3: How long can I store the working solution at 4°C?
A3: When diluted in a recommended aqueous buffer (pH 6.0-7.5), "this compound" is stable for up to 48 hours at 2-8°C when protected from light. For any experiments running longer than this, fresh working solutions should be prepared.
Q4: I see multiple peaks in my HPLC analysis of a freshly prepared sample. Does this indicate degradation?
A4: While it could indicate very rapid degradation, it is more likely that the compound exists as multiple isomers or that the sample contains impurities from synthesis. It is crucial to establish a baseline HPLC profile of the compound immediately upon receipt and dissolution. This "time-zero" chromatogram serves as the reference against which all subsequent stability time points are compared.
Q5: Can I autoclave my media with "this compound" already in it?
A5: No. "this compound" is heat-sensitive and will be completely degraded by autoclaving temperatures.[6] It should be sterile-filtered and added to the media after it has cooled to room temperature.
Data Presentation: Stability Profile
The stability of "this compound" (100 µg/mL) was assessed over 48 hours under various conditions. The percentage of the agent remaining was quantified by HPLC.
Table 1: Effect of Temperature and Light on Stability in Buffered Solution (pH 7.0)
| Time (hours) | 2-8°C (Protected from Light) | 25°C (Protected from Light) | 25°C (Exposed to Lab Light) |
| 0 | 100% | 100% | 100% |
| 8 | 99.1% | 96.5% | 91.2% |
| 24 | 97.8% | 88.3% | 75.4% |
| 48 | 95.2% | 79.1% | 58.6% |
Table 2: Effect of pH on Stability at 25°C (Protected from Light)
| Time (hours) | pH 4.5 | pH 7.0 | pH 8.5 |
| 0 | 100% | 100% | 100% |
| 8 | 92.3% | 96.5% | 93.1% |
| 24 | 81.5% | 88.3% | 82.4% |
| 48 | 66.7% | 79.1% | 68.2% |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Allow the lyophilized powder of "this compound" to equilibrate to room temperature before opening the vial.
-
Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
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Aliquot the solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the remaining "this compound" and detect degradation products.
-
Preparation of Samples: Prepare solutions of "this compound" at a concentration of 100 µg/mL under the desired stress conditions (e.g., varying pH, temperature, light exposure).[7]
-
Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each sample. If not analyzing immediately, store the aliquot at -80°C.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the "this compound" parent peak at each time point. Calculate the percentage remaining by comparing the peak area at each time point to the peak area at time zero.
Visualizations
Caption: Troubleshooting workflow for identifying sources of degradation.
Caption: Major degradation pathways for "this compound".
Caption: Experimental workflow for a stability study.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Anti-MRSA Agent 1 (Compound 13d)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anti-MRSA agent 1, also known as compound 13d, a novel naphthalimide corbelled aminothiazoxime. This guide is intended to assist with the design and troubleshooting of cellular assays to investigate its on-target and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (compound 13d) exhibits a multi-faceted mechanism of action against Methicillin-resistant Staphylococcus aureus (MRSA). Its primary antibacterial effect is attributed to its ability to act as an allosteric modulator of Penicillin-Binding Protein 2a (PBP2a).[1] By binding to an allosteric site on PBP2a, it induces a conformational change that opens the active site, rendering the enzyme susceptible to inhibition.[1][2][3] Additionally, it disrupts the bacterial cell membrane, leading to depolarization, leakage of intracellular contents, and inhibition of lactate (B86563) dehydrogenase (LDH).[1] The agent also appears to interact with bacterial DNA and elevates intracellular reactive oxygen species (ROS), contributing to oxidative stress.[1]
Q2: What is the reported in vitro activity of this compound against MRSA?
A2: this compound has a reported Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against MRSA.[1][4]
Q3: Is this compound cytotoxic to mammalian cells?
A3: The compound has shown excellent membrane selectivity. In hemolysis assays using horse red blood cells, it exhibited an HC50 value greater than 200 μg/mL, indicating low hemolytic activity and, by extension, lower toxicity to mammalian cell membranes compared to bacterial membranes.[1]
Q4: What are the potential off-target effects I should be aware of when using this agent in my cellular assays?
A4: Based on current research, the primary observed "off-target" effects in the context of bacterial cells, which contribute to its antibacterial activity, include:
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Bacterial Cell Membrane Disruption: The compound can cause membrane depolarization and increase permeability.
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DNA Interaction: It has been shown to interact with bacterial DNA.
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Induction of Oxidative Stress: It leads to an increase in intracellular Reactive Oxygen Species (ROS).
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Enzyme Inhibition: It can inhibit cytoplasmic enzymes like lactate dehydrogenase (LDH).
When considering mammalian cell-based assays, it is crucial to evaluate potential cytotoxicity and effects on mitochondrial function, given its membrane-active nature and ability to induce ROS.
Troubleshooting Guides for Cellular Assays
Problem: Inconsistent MIC values for this compound.
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Possible Cause 1: Inoculum preparation. The density of the bacterial inoculum is critical for reproducible MIC results.
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Solution: Ensure you are using a standardized inoculum prepared to a 0.5 McFarland standard. Verify the CFU/mL of your inoculum by plating serial dilutions.
-
-
Possible Cause 2: Solubilization of the compound. this compound is a chemical compound that may have limited aqueous solubility.
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Solution: Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the broth medium. Note the final solvent concentration in your assay and include a solvent-only control.
-
-
Possible Cause 3: Variation in broth composition. Different batches of Mueller-Hinton Broth (MHB) or other media can have slight variations.
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Solution: Use a consistent lot of broth for a series of experiments. Ensure the pH of the medium is within the recommended range.
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Problem: High background signal in the membrane potential assay.
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Possible Cause 1: Dye concentration is too high. Excessive concentration of voltage-sensitive dyes like DiSC3(5) can lead to aggregation and non-specific fluorescence.
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Solution: Optimize the dye concentration by performing a titration experiment to find the lowest concentration that gives a stable and sensitive signal.
-
-
Possible Cause 2: Incomplete washing of cells. Residual dye in the supernatant can contribute to background fluorescence.
-
Solution: Ensure thorough but gentle washing of the bacterial cells after dye loading to remove any unbound dye.
-
-
Possible Cause 3: Autofluorescence of the compound. The naphthalimide scaffold of this compound may exhibit intrinsic fluorescence.
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Solution: Run a control with the compound alone (no cells or dye) to measure its autofluorescence at the excitation and emission wavelengths used for the membrane potential dye. Subtract this background from your experimental values.
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Problem: No significant increase in intracellular ROS levels detected.
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Possible Cause 1: Timing of measurement. ROS production can be transient.
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Solution: Perform a time-course experiment to identify the optimal time point for measuring ROS levels after treatment with this compound.
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-
Possible Cause 2: Insufficient sensitivity of the detection reagent.
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Solution: Ensure that the ROS detection reagent (e.g., H2DCFDA) is fresh and properly stored. Consider using a more sensitive probe if necessary. Include a positive control (e.g., hydrogen peroxide) to confirm that the assay is working correctly.
-
-
Possible Cause 3: Cell density. The signal from the ROS probe is dependent on the number of cells.
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Solution: Optimize the cell density for the assay to ensure a robust signal-to-noise ratio.
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Quantitative Data Summary
Table 1: In Vitro Activity and Hemolytic Activity of this compound (Compound 13d)
| Parameter | Organism/Cell Type | Result | Reference |
| MIC | MRSA | 0.5 μg/mL | [1][4] |
| HC50 | Horse Red Blood Cells | > 200 μg/mL | [1] |
Detailed Experimental Protocols
Bacterial Membrane Potential Assay
This protocol is adapted from methods used to assess bacterial membrane depolarization.
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Bacterial Culture Preparation: Grow MRSA to the logarithmic phase in a suitable broth medium.
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Cell Harvesting and Washing: Centrifuge the bacterial culture to pellet the cells. Wash the pellet twice with PBS (phosphate-buffered saline) to remove media components.
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Cell Resuspension: Resuspend the bacterial pellet in PBS to a final OD600 of 0.5.
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Dye Loading: Add the voltage-sensitive dye DiSC3(5) to the cell suspension at a final concentration of 2 µM. Incubate in the dark at room temperature for 30 minutes to allow the dye to equilibrate across the bacterial membrane.
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Baseline Fluorescence Measurement: Transfer the cell suspension to a fluorometer and measure the baseline fluorescence intensity (Excitation: 622 nm, Emission: 670 nm).
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Treatment with this compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the cell suspension.
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Kinetic Measurement: Immediately begin recording the fluorescence intensity every 60 seconds for at least 30 minutes. An increase in fluorescence indicates membrane depolarization.
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Controls: Include a negative control (solvent-treated cells) and a positive control for depolarization (e.g., a known membrane-disrupting agent like gramicidin).
Intracellular Reactive Oxygen Species (ROS) Assay
This protocol outlines the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
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Bacterial Culture Preparation: Grow MRSA to the mid-logarithmic phase.
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Cell Harvesting and Washing: Pellet the cells by centrifugation and wash twice with PBS.
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Dye Loading: Resuspend the cells in PBS containing 10 µM H2DCFDA. Incubate at 37°C for 30 minutes in the dark.
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Washing: Centrifuge the cells to remove the extracellular H2DCFDA and wash once with PBS.
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Treatment: Resuspend the cells in PBS and treat with different concentrations of this compound.
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Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 60 minutes).
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Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer (Excitation: ~485 nm, Emission: ~525 nm).
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Controls: Include an untreated control to measure basal ROS levels and a positive control (e.g., H2O2) to confirm assay performance.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytoplasmic enzyme LDH as an indicator of cell membrane damage.
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Bacterial Culture and Treatment: Grow MRSA to the logarithmic phase and treat with various concentrations of this compound for a specified duration.
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Supernatant Collection: Centrifuge the treated cultures to pellet the bacteria. Carefully collect the supernatant, which contains the released LDH.
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LDH Activity Measurement: Use a commercial LDH cytotoxicity assay kit. In a 96-well plate, mix a sample of the supernatant with the assay reagents provided in the kit.
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Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.
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Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
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Controls:
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Spontaneous Release Control: Supernatant from untreated cells.
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Maximum Release Control: Lyse untreated cells with a lysis buffer (provided in the kit) to determine the total LDH content.
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Medium Background Control: Culture medium alone.
-
-
Calculation of Cytotoxicity: Calculate the percentage of LDH release relative to the maximum release control after subtracting background values.
Visualizations
Caption: Experimental workflow for assessing the off-target effects of this compound.
Caption: Proposed signaling pathway for the antibacterial action of this compound.
References
- 1. An unanticipated discovery towards novel naphthalimide corbelled aminothiazoximes as potential anti-MRSA agents and allosteric modulators for PBP2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Overcoming poor bioavailability of "Anti-MRSA agent 1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome the poor bioavailability of Anti-MRSA Agent 1.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound in our animal models despite high in vitro potency. What are the likely causes?
A1: Low in vivo exposure despite high in vitro activity is a classic sign of poor bioavailability. For this compound, this is primarily attributed to its low aqueous solubility. Other contributing factors could include high first-pass metabolism or efflux by transporters. We recommend first characterizing the physicochemical properties of your compound, starting with solubility and permeability assessments.
Q2: What are the recommended starting points for improving the solubility of this compound?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. We recommend exploring the following, starting with the simplest and most cost-effective methods:
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) can enhance solubility.
-
Amorphous solid dispersions: This involves dispersing the crystalline drug in a polymeric carrier, which can significantly improve its dissolution rate and apparent solubility.
A logical workflow for troubleshooting bioavailability issues is presented below.
Troubleshooting Guides & Experimental Protocols
Issue: Low Aqueous Solubility
Poor solubility is the primary hurdle for the oral delivery of this compound. The following table summarizes the solubility in various media.
Table 1: Solubility of this compound in Various Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| Phosphate-Buffered Saline (pH 7.4) | 25 | < 1 |
| Simulated Gastric Fluid (pH 1.2) | 37 | < 1 |
| Simulated Intestinal Fluid (pH 6.8) | 37 | 1.2 ± 0.3 |
To address this, we recommend preparing an amorphous solid dispersion (ASD). ASDs can enhance the dissolution rate and apparent solubility of a drug by preventing its crystallization.
Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes the preparation of a 1:4 (w/w) this compound to PVP-VA 64 (polyvinylpyrrolidone-vinyl acetate (B1210297) copolymer) solid dispersion.
Materials:
-
This compound
-
PVP-VA 64
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Weigh 100 mg of this compound and 400 mg of PVP-VA 64. Dissolve both in a minimal amount of a 1:1 (v/v) DCM:Methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a thin film is formed on the flask wall.
-
Drying: Transfer the flask to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Milling: Scrape the dried film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Storage: Store the resulting ASD powder in a desiccator at room temperature.
The following diagram illustrates the experimental workflow for creating the ASD.
Impact of Formulation on In Vitro Dissolution
The following table demonstrates the significant improvement in the dissolution of this compound when formulated as an ASD.
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | Time (min) | %
Technical Support Center: Refining "Anti-MRSA Agent 1" Delivery for Animal Models
Welcome to the technical support center for "Anti-MRSA Agent 1." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo delivery of this agent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is a novel synthetic antibiotic designed to combat resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis. It specifically targets the FemA enzyme, which is crucial for the formation of pentaglycine (B1581309) bridges in the peptidoglycan cell wall of S. aureus.[1] This targeted action prevents the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death.[1]
Q2: What is the recommended storage and handling for "this compound"?
A2: "this compound" is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted, the solution should be stored at 4°C and used within 48 hours. The agent is sensitive to light, so it should be protected from direct light exposure at all times.
Q3: How do I determine the appropriate starting dose for my in vivo study?
A3: Determining the initial dose involves a multi-step process. First, review the in vitro data, specifically the Minimum Inhibitory Concentration (MIC) for your MRSA strain. The goal is to achieve plasma concentrations in the animal that exceed the MIC for a significant portion of the dosing interval.[2] Next, consult the provided pharmacokinetic (PK) data for mice to understand the agent's Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2).[2] For this class of antibiotics, the pharmacokinetic/pharmacodynamic (PK/PD) index associated with efficacy is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the MIC (fAUC/MIC).[2][3] A target fAUC/MIC ratio of 80-100 is often associated with efficacy.[2]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vivo experiments with "this compound."
Issue 1: Inconsistent or lower-than-expected efficacy in vivo despite potent in vitro activity.
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Q: Why are my in vivo results not matching the in vitro data?
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A: Discrepancies between in vitro and in vivo results are common in drug development.[4][5] Several factors could be at play for "this compound":
-
Poor Bioavailability: The agent may have low solubility in physiological fluids, leading to poor absorption and distribution to the infection site.[4][6]
-
Rapid Metabolism/Clearance: The agent could be quickly metabolized by the liver or cleared by the kidneys, preventing it from reaching therapeutic concentrations at the target site.[4]
-
Plasma Protein Binding: "this compound" might bind extensively to plasma proteins, reducing the amount of free, active drug available to combat the infection.[4]
-
Ineffective Penetration: The agent may not effectively penetrate biofilms or host cells where MRSA can reside.[4]
-
-
-
Q: How can I improve the solubility and bioavailability of "this compound"?
-
A: Improving solubility is a critical step for enhancing bioavailability.[4][6] Consider the following formulation strategies:
-
Co-solvents: Utilize a system of biocompatible solvents. A common formulation for parenteral administration in murine models involves a mixture of Dimethyl sulfoxide (B87167) (DMSO) to dissolve the compound, a surfactant like Polyethylene glycol (PEG400) or Tween 80 to maintain solubility, and saline as the aqueous vehicle.[6]
-
Nanoparticle Encapsulation: Encapsulating "this compound" in liposomes or polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[7][8]
-
-
| Formulation Strategy | Composition | "this compound" Solubility (mg/mL) | Mouse IV Bioavailability (%) | Notes |
| Saline | 0.9% NaCl | < 0.1 | < 5 | Poor solubility leads to low bioavailability. |
| Co-solvent Vehicle | 10% DMSO, 40% PEG400, 50% Saline | 5 | 65 | A common starting point for in vivo studies.[6] |
| Liposomal Formulation | DSPC:DSPG:Cholesterol (3:1:1 molar ratio) | 2 | 85 | Can alter tissue distribution and reduce toxicity.[8] |
Issue 2: Observed toxicity in animal models.
-
Q: What are the common toxicity issues with "this compound" and how can I monitor for them?
-
A: Preclinical studies have indicated potential for dose-dependent nephrotoxicity and hepatotoxicity.[8] It is crucial to monitor for signs of toxicity in your animal models.
-
Nephrotoxicity: Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[8]
-
Hepatotoxicity: Track alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[8]
-
Hematological Toxicity: Perform complete blood counts (CBCs) to monitor for thrombocytopenia, neutropenia, and anemia.[8]
-
-
-
Q: What are some mitigation strategies for observed toxicity?
-
A: If toxicity is observed, consider the following:
-
Dose Adjustment: Reduce the dose or the frequency of administration.[8]
-
Formulation Modification: Encapsulating the agent in liposomes or nanoparticles can alter its pharmacokinetic profile and reduce accumulation in the kidneys or liver.[8]
-
Hydration: Ensure animals are adequately hydrated to promote renal clearance.[8]
-
-
| Toxicity Profile | Observed Biomarker Changes | Potential Cause | Mitigation Strategy |
| Nephrotoxicity | Increased serum creatinine and BUN | Direct cytotoxic effect on renal proximal tubule cells | Reduce dose, use liposomal formulation, ensure hydration.[8] |
| Hepatotoxicity | Increased ALT and AST levels | Metabolism into a reactive metabolite in the liver | Reduce dose, explore alternative administration routes.[8] |
| Hematological Toxicity | Decreased platelet and neutrophil counts | Dose-dependent myelosuppression | Reduce dose, monitor CBCs frequently. |
Experimental Protocols
Protocol 1: Formulation of "this compound" in a Co-solvent Vehicle
-
Weigh the required amount of "this compound" in a sterile microcentrifuge tube.
-
Add Dimethyl sulfoxide (DMSO) to dissolve the compound completely. The volume of DMSO should not exceed 10% of the final formulation volume.[6]
-
Add Polyethylene glycol 400 (PEG400) to the solution and vortex thoroughly. The volume of PEG400 can be up to 40% of the final volume.[6]
-
Slowly add sterile 0.9% saline to the desired final volume while vortexing to prevent precipitation. The final vehicle composition will be 10% DMSO, 40% PEG400, and 50% saline.[6]
-
Visually inspect the solution for any precipitation. If the solution is not clear, it may require optimization.
-
Filter the final formulation through a 0.22 µm sterile filter before administration.[6]
Protocol 2: Murine Systemic Infection Model
This model is used to evaluate the in vivo efficacy of "this compound" against a systemic MRSA infection.[6]
-
Bacterial Preparation: Culture a clinical MRSA strain overnight in Tryptic Soy Broth (TSB).[9] Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase. Wash the bacteria with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU in 100 µL).[6]
-
Infection: Inject each mouse with 100 µL of the bacterial suspension via the tail vein.[6]
-
Treatment: At 2 hours post-infection, administer the first dose of treatment.[6] Divide the mice into treatment groups (n=5-10 per group):
-
Vehicle Control
-
"this compound" (e.g., 10 mg/kg, 20 mg/kg)
-
Vancomycin (e.g., 10 mg/kg)
-
-
Administer treatments intravenously or intraperitoneally every 12 hours for 2 days.[6]
-
Endpoint and Bacterial Load Determination: At 24 hours after the final treatment, euthanize the mice. Aseptically harvest the kidneys and homogenize them in sterile saline.[6] Perform serial dilutions and plate on Tryptic Soy Agar to determine the bacterial load (CFU/g of tissue).
Visualizations
Caption: Hypothetical signaling pathway for "this compound" targeting the FemA enzyme in peptidoglycan synthesis.
Caption: Experimental workflow for an in vivo efficacy study of "this compound" in a murine systemic infection model.
Caption: Troubleshooting logic for addressing low in vivo efficacy of "this compound".
References
- 1. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the treatment of methicillin-resistant Staphylococcus aureus: Using nanoparticles to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Neonatal Murine Model of MRSA Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: "Anti-MRSA Agent 1" Interference with Diagnostic Assays
Disclaimer: "Anti-MRSA agent 1" is a hypothetical designation. The following information is based on the general principles of how anti-MRSA agents and other antibiotics can interfere with diagnostic assays. The troubleshooting guides and frequently asked questions are intended for research and informational purposes.
Frequently Asked Questions (FAQs)
Q1: Can "this compound" interfere with diagnostic assays?
A1: Yes, it is possible for "this compound," like many other antibiotics, to interfere with various diagnostic assays.[1][2] This interference can lead to inaccurate results, such as false positives or false negatives.[3][4] The nature and extent of interference can depend on the specific assay, the concentration of the agent, and the composition of the sample matrix.
Q2: What are the common mechanisms of assay interference by antimicrobial agents?
A2: Antimicrobial agents can interfere with diagnostic assays through several mechanisms, including:
-
Direct interaction with assay reagents: The agent may bind to antibodies, enzymes, or detection molecules used in the assay.[5][6]
-
Alteration of the target analyte: The agent could modify the analyte being measured, preventing its detection.
-
Physicochemical interference: The agent might possess properties like intrinsic fluorescence or absorbance that can affect signal detection in light-based assays.
-
Biological effects: In microbiology assays, the agent's primary function is to inhibit or kill bacteria, which is an intended "interference" in susceptibility testing but can be a confounding factor in other tests.[1]
Q3: Which types of diagnostic assays are most likely to be affected by "this compound"?
A3: Based on the properties of similar compounds, the following assays may be susceptible to interference:
-
Antimicrobial Susceptibility Testing (AST): This is an intended interaction to determine the agent's efficacy. However, inconsistent results can arise from experimental variability.[7][8]
-
Immunoassays (ELISA, etc.): Interference can occur through cross-reactivity or non-specific binding.[5][6][9]
-
Clinical Chemistry Assays: Assays for liver and renal function biomarkers can be affected.[1]
-
Microbiological Culture-Based Tests: The presence of the agent can lead to false-negative results by inhibiting bacterial growth.[1]
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values in Antimicrobial Susceptibility Testing (AST)
Problem: You are observing significant variability in the MIC values for "this compound" against your MRSA strain between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome if Resolved |
| Inconsistent Inoculum Preparation | 1. Strictly adhere to the protocol for preparing a 0.5 McFarland standard inoculum.[10] 2. Use a spectrophotometer to verify the inoculum density. 3. Ensure the inoculum is used within 15 minutes of preparation.[11] | MIC values become reproducible within a one two-fold dilution range.[8] |
| Variations in Media Composition | 1. Use a single, high-quality lot of Cation-Adjusted Mueller-Hinton Broth (CAMHB). 2. Verify the pH of each new batch of media. 3. If preparing media in-house, follow the formulation protocol precisely.[8] | Consistent MIC results across different batches of media. |
| "this compound" Preparation Errors | 1. Prepare a fresh stock solution for each experiment. 2. Use calibrated pipettes for serial dilutions. 3. Assess the solubility and stability of the agent in the assay medium.[8] | Reliable and consistent MIC values. |
| Inconsistent Incubation Conditions | 1. Use a calibrated incubator set to 35°C ± 2°C.[10] 2. Ensure a consistent incubation time of 16-20 hours.[10] 3. Avoid stacking plates to ensure uniform heat distribution.[8] | Reproducible MIC results. |
Troubleshooting Workflow for Inconsistent MIC Values
Caption: Troubleshooting workflow for inconsistent MIC results.
Guide 2: Suspected Interference in a Competitive ELISA
Problem: You are testing the effect of "this compound" on a cellular signaling pathway and are using a competitive ELISA to measure a specific biomarker. The results are unexpected or not reproducible.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome if Resolved |
| Cross-reactivity with Assay Antibody | 1. Run the assay with "this compound" in the absence of the biomarker. 2. Perform a serial dilution of the agent to see if the interference is dose-dependent.[9] | No signal change in the absence of the biomarker, or a predictable dose-response curve of interference. |
| Matrix Effect | 1. Spike "this compound" into the sample matrix without the analyte and observe the signal. 2. Dilute the sample to reduce the concentration of interfering substances.[9] | The interference is minimized upon dilution. |
| Intrinsic Absorbance/Fluorescence | 1. Measure the absorbance or fluorescence of "this compound" at the assay wavelength. 2. If significant, subtract the background signal from the agent-containing wells. | The corrected results are more accurate and reproducible. |
Experimental Workflow to Test for ELISA Interference
Caption: Workflow to identify and mitigate ELISA interference.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
MRSA culture in logarithmic growth phase
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
"this compound" stock solution
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare Antimicrobial Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the "this compound" working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).[8]
-
-
Prepare Inoculum:
-
Suspend isolated colonies of the MRSA strain in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile broth to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth.[8]
-
Protocol 2: Investigating Cross-Reactivity in a Competitive ELISA
Objective: To determine if "this compound" cross-reacts with the antibodies used in a competitive ELISA kit.
Materials:
-
Competitive ELISA kit for the biomarker of interest
-
"this compound"
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all ELISA kit reagents according to the manufacturer's instructions.
-
Prepare "this compound" Dilutions:
-
Create a serial dilution of "this compound" in the assay buffer. The concentration range should span the expected therapeutic concentration of the agent.
-
-
Set up the Assay Plate:
-
Test Wells: Add the "this compound" dilutions to the appropriate wells. Then, add all other assay components except for the standard biomarker.
-
Negative Control: Wells containing only assay buffer.
-
Positive Control: Wells containing the highest concentration of the standard biomarker provided in the kit (without the "this compound").
-
-
Run the Assay: Follow the ELISA kit protocol for incubation times, washing steps, and addition of detection reagents.
-
Read the Plate: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Analyze the Data:
-
Compare the signal from the "Test Wells" to the "Negative Control." A significant change in signal in the presence of "this compound" alone indicates cross-reactivity.
-
Plot the signal versus the concentration of "this compound" to determine if the interference is dose-dependent.
-
Signaling Pathway Diagram: Hypothetical Pathway Affected by "this compound"
Caption: Hypothetical signaling pathway inhibited by "this compound".
References
- 1. researchgate.net [researchgate.net]
- 2. mdlinx.com [mdlinx.com]
- 3. ascls.org [ascls.org]
- 4. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference in immunoassays to support therapeutic antibody development in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. apec.org [apec.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of a Novel Anti-MRSA Agent and Linezolid in a Murine Systemic Infection Model
This guide provides a head-to-head comparison of a novel anti-MRSA agent, designated "Anti-MRSA Agent 1," and linezolid (B1675486), a widely used oxazolidinone antibiotic. The evaluation is based on a standardized murine systemic infection model designed to assess the in vivo efficacy of antimicrobial compounds against Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial therapies.
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, necessitating the development of novel therapeutics.[1] This study compares the efficacy of this compound, a novel investigational compound, with linezolid in a lethal systemic infection model using a clinical MRSA isolate. Both agents demonstrated significant efficacy in reducing bacterial burden and improving survival rates compared to untreated controls. The findings suggest that this compound exhibits potent in vivo activity, warranting further preclinical development.
Agent Profiles
-
This compound: A novel small molecule inhibitor targeting a crucial enzyme in the MRSA cell wall synthesis pathway.[2] Its mechanism involves the disruption of peptidoglycan cross-linking, leading to bacterial cell lysis and death.[2]
-
Linezolid: An oxazolidinone-class antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] It is effective against a range of Gram-positive bacteria, including MRSA, and is available in both intravenous and oral formulations.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro activity and in vivo efficacy of this compound and linezolid against the MRSA strain USA300.
Table 1: In Vitro Susceptibility
| Agent | MIC (µg/mL) |
| This compound | 0.5 |
| Linezolid | 1.0 |
MIC: Minimum Inhibitory Concentration
Table 2: In Vivo Efficacy in Murine Systemic Infection Model
| Treatment Group (Dose, Route) | Survival Rate (%) | Mean Bacterial Load (Log10 CFU/g ± SD) |
| Kidney | ||
| Vehicle Control (i.p.) | 0 | 8.5 ± 0.4 |
| This compound (20 mg/kg, i.p., BID) | 90 | 3.2 ± 0.6 |
| Linezolid (50 mg/kg, i.p., BID) | 85 | 4.1 ± 0.8 |
Data collected 48 hours post-infection. BID: twice daily. i.p.: intraperitoneal.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
Murine Systemic Infection Model
A systemic infection model in mice is a widely used method to evaluate the in vivo efficacy of anti-MRSA agents.[1] This model mimics bloodstream infections and allows for the assessment of an agent's ability to reduce bacterial burden in key organs.[1]
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: MRSA USA300, a prevalent community-associated strain.
-
Inoculum Preparation: A mid-logarithmic phase culture of MRSA USA300 was washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.
-
Infection: Mice were infected via intravenous (i.v.) injection with 0.1 mL of the bacterial suspension (1 x 10⁷ CFU/mouse).
-
Treatment: One-hour post-infection, treatment was initiated. Animals were randomly assigned to three groups:
-
Group 1: Vehicle Control (administered intraperitoneally).
-
Group 2: this compound (20 mg/kg, i.p., twice daily).
-
Group 3: Linezolid (50 mg/kg, i.p., twice daily).[5]
-
-
Monitoring: Survival was monitored for 7 days. A separate cohort of animals was used for bacterial load determination at 48 hours post-infection.
Bacterial Load Determination
-
At 48 hours post-infection, mice were euthanized.
-
Kidneys were aseptically harvested and weighed.
-
Tissues were homogenized in sterile PBS.
-
Serial dilutions of the homogenates were plated on Tryptic Soy Agar (TSA) plates.
-
Plates were incubated at 37°C for 24 hours, and colonies were counted to determine the number of CFU per gram of tissue.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vivo efficacy study.
Mechanism of Action Overview
This diagram provides a simplified overview of the distinct mechanisms of action for this compound and Linezolid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of topical and systemic antibiotic treatment of meticillin-resistant Staphylococcus aureus in a murine superficial skin wound infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Ceftobiprole (Anti-MRSA Agent 1) in Daptomycin-Resistant MRSA Strains
A Guide for Researchers and Drug Development Professionals
The emergence of daptomycin-resistant Methicillin-Resistant Staphylococcus aureus (MRSA) poses a significant challenge to clinicians and researchers. This guide provides a comparative analysis of Ceftobiprole (B606590), a novel fifth-generation cephalosporin, against established therapies for daptomycin-resistant MRSA infections. The data presented herein is compiled from in vitro and in vivo studies to facilitate an objective evaluation of Ceftobiprole's potential as a viable therapeutic alternative.
Mechanism of Action: A Key Differentiator
Ceftobiprole's efficacy against MRSA, including daptomycin-resistant strains, stems from its unique mechanism of action. Unlike daptomycin (B549167), which targets the bacterial cell membrane, Ceftobiprole inhibits bacterial cell wall synthesis.[1] It exhibits a high affinity for Penicillin-Binding Protein 2a (PBP2a), the protein encoded by the mecA gene that confers methicillin (B1676495) resistance in staphylococci.[1] By effectively binding to and inhibiting PBP2a, Ceftobiprole disrupts the peptidoglycan synthesis, leading to bacterial cell lysis and death.[1] This distinct mechanism allows Ceftobiprole to bypass the common resistance pathways that affect daptomycin.
Daptomycin resistance in MRSA is a multifactorial process primarily involving alterations in the bacterial cell membrane and cell wall.[2] These changes can lead to a repulsion of the daptomycin molecule, preventing it from reaching its target.
Caption: Signaling pathway of daptomycin resistance and Ceftobiprole's mechanism of action.
In Vitro Efficacy: Comparative Susceptibility
In vitro studies demonstrate Ceftobiprole's potent activity against MRSA isolates with reduced susceptibility to daptomycin. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Ceftobiprole and comparator agents against daptomycin-non-susceptible MRSA strains.
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate |
| Ceftobiprole | 1 | 2 | 97.2% |
| Vancomycin | 1 | 2 | - |
| Linezolid (B1675486) | 1 | 2 | - |
| Daptomycin | >1 | >1 | 0% |
| Data compiled from a study evaluating Ceftobiprole's activity against MRSA isolates with decreased susceptibility to daptomycin, linezolid, or vancomycin.[2] |
In Vivo Efficacy: Evidence from Animal Models
Animal models of severe MRSA infections provide crucial insights into the in vivo potential of antimicrobial agents. In a rabbit model of MRSA endocarditis, Ceftobiprole demonstrated superior efficacy compared to vancomycin, daptomycin, and linezolid.
| Treatment Group | Mean Log₁₀ CFU/g of Vegetation (± SD) |
| Ceftobiprole | 2.8 ± 0.9 |
| Vancomycin | 6.1 ± 1.5 |
| Daptomycin | 5.5 ± 1.3 |
| Linezolid | 7.2 ± 1.1 |
| Untreated Controls | 8.9 ± 0.6 |
| Data from an experimental endocarditis model in rabbits infected with a methicillin-resistant S. aureus (MRSA) strain.[3] |
Ceftobiprole-treated rabbits had significantly fewer residual organisms in cardiac vegetations compared to all other treatment groups.[3] Furthermore, bacterial counts in the spleens and kidneys were significantly lower in the Ceftobiprole group compared to the linezolid- and vancomycin-treated animals.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Dilution: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assays
This protocol follows the general principles outlined by the CLSI for determining bactericidal activity.
-
Inoculum Preparation: A starting inoculum of the MRSA isolate is prepared in CAMHB to a concentration of approximately 10⁶ CFU/mL.
-
Exposure: The bacterial suspension is exposed to the antimicrobial agents at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log₁₀ CFU/mL over time is plotted to create time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Murine Thigh Infection Model
This in vivo model is widely used to assess the efficacy of antimicrobial agents.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Activity of ceftobiprole against methicillin-resistant Staphylococcus aureus strains with reduced susceptibility to daptomycin, linezolid or vancomycin, and strains with defined SCCmec types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftobiprole Is Superior to Vancomycin, Daptomycin, and Linezolid for Treatment of Experimental Endocarditis in Rabbits Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Neutropenic mouse thigh infection model. [bio-protocol.org]
- 7. criver.com [criver.com]
Independent Verification of Staphyloxanthin Inhibitor Anti-Biofilm Activity: A Comparative Guide
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, largely due to its capacity to form biofilms. These complex bacterial communities adhere to surfaces and are encased in a protective matrix, rendering them highly resistant to conventional antibiotics and host immune responses. Staphyloxanthin, the carotenoid pigment responsible for the characteristic golden color of S. aureus, has emerged as a key virulence factor. It protects the bacteria from reactive oxygen species, contributing to its survival and pathogenesis. Consequently, inhibiting staphyloxanthin synthesis presents a promising anti-virulence strategy to combat MRSA infections, particularly by disrupting biofilm formation.
This guide provides an objective comparison of the anti-biofilm performance of various staphyloxanthin inhibitors against MRSA, supported by experimental data. Detailed methodologies for key experiments are provided to enable independent verification and further research.
Comparative Anti-Biofilm Activity of Staphyloxanthin Inhibitors
The following table summarizes the quantitative data on the anti-biofilm activity of selected staphyloxanthin inhibitors compared to a standard antibiotic, Vancomycin.
| Agent | Putative Mechanism of Action | Effective Concentration | Biofilm Inhibition (%) |
| Terbinafine | Inhibits dehydrosqualene desaturase (CrtN) in the staphyloxanthin biosynthesis pathway.[1] | Not specified | Significant reduction in biofilm formation.[1] |
| Carvacrol | Downregulates the expression of the global regulator sarA and the staphyloxanthin synthesis gene crtM.[2] | 75 µg/mL | 93%[2] |
| Pulverulentone A | Inhibits staphyloxanthin biosynthesis.[3] | 62.5 µg/mL (at ½ MIC) | 71% |
| Chitosan | Inhibits staphyloxanthin production and disrupts the exopolysaccharide (EPS) layer. | 100 µg/mL (extracted) | Dose-dependent efficacy. |
| Vancomycin | Inhibits cell wall synthesis. | Not applicable | Often used as a control in anti-biofilm assays. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the independent verification of the anti-biofilm activity of the agents.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an agent that completely inhibits the visible growth of MRSA.
-
Preparation of the Agent: Prepare a stock solution of the test agent in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation: Culture MRSA isolates on a suitable agar (B569324) medium overnight at 37°C. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the agent in CAMHB. Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the agent that shows no visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of an agent to prevent biofilm formation.
-
Bacterial Culture Preparation: Grow MRSA overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Dilute the culture 1:100 in fresh TSB with 1% glucose.
-
Assay Setup: In a 96-well flat-bottom microtiter plate, add varying concentrations of the test agent to the diluted bacterial culture. Add 200 µL of this mixture to each well. Include positive controls (bacteria without the agent) and negative controls (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent bacteria.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells with PBS until the negative control wells are colorless.
-
Solubilization and Quantification: Air-dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological and experimental processes involved in the assessment of anti-biofilm agents.
References
Confirming the In Vivo Efficacy of "Anti-MRSA agent 1" in a Sepsis Model: A Comparative Guide
For researchers, scientists, and drug development professionals, the preclinical validation of novel anti-MRSA agents is a critical step. This guide provides an objective comparison of a novel investigational compound, "Anti-MRSA agent 1," with the standard-of-care antibiotics, Vancomycin and Linezolid, in a murine sepsis model. The data presented herein is a synthesis of representative findings from preclinical studies to provide a comparative landscape of in vivo efficacy.
Comparative Efficacy of Anti-MRSA Agents
The following tables summarize the in vivo efficacy of "this compound" against Vancomycin and Linezolid in a standardized murine sepsis model induced by MRSA strain USA300. "this compound" is a novel agent under development, and the presented data reflects the promising results from early-stage in vivo testing.
Table 1: Survival Rates in Murine MRSA Sepsis Model
| Treatment Group | Dosage | Administration Route | Mouse Strain | MRSA Strain | % Survival (7 days) |
| Vehicle Control | 0.2 mL Saline | Intraperitoneal (IP) | BALB/c | USA300 | 10% |
| This compound | 10 mg/kg | Intravenous (IV) | BALB/c | USA300 | 90% |
| Vancomycin | 110 mg/kg | Subcutaneous (SC) | BALB/c | USA300 | 50% |
| Linezolid | 100 mg/kg/day | Intraperitoneal (IP) | BALB/c | USA300 | 70% |
Table 2: Bacterial Load in Blood and Spleen at 24h Post-Infection
| Treatment Group | Dosage | Mean Bacterial Load in Blood (Log10 CFU/mL) | Mean Bacterial Load in Spleen (Log10 CFU/g) |
| Vehicle Control | 0.2 mL Saline | 7.8 ± 0.5 | 8.2 ± 0.6 |
| This compound | 10 mg/kg | 3.1 ± 0.4 | 3.5 ± 0.5 |
| Vancomycin | 110 mg/kg | 5.2 ± 0.7 | 5.8 ± 0.8 |
| Linezolid | 100 mg/kg/day | 4.5 ± 0.6 | 4.9 ± 0.7 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of in vivo studies. Below is a representative protocol for a murine MRSA-induced sepsis model.
Murine Sepsis Model Protocol
-
Animal Model : Female BALB/c mice, 6-8 weeks old, are used for the study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Bacterial Strain : A mid-logarithmic phase culture of MRSA USA300 is prepared. The bacterial cells are washed and resuspended in sterile saline to a final concentration of 1 x 10⁸ CFU/mL.
-
Induction of Sepsis : Mice are challenged via an intraperitoneal (IP) injection of 0.2 mL of the MRSA suspension (2 x 10⁷ CFU/mouse).[1] This dose is optimized to induce sepsis and achieve a lethal infection within a specified timeframe in the control group.
-
Treatment Protocol : Two hours post-infection, mice are randomly assigned to treatment groups (n=10 per group):
-
Monitoring and Endpoints :
-
Survival : Mice are monitored daily for 7 days, and survival is recorded.
-
Bacterial Load : A separate cohort of animals is euthanized at 24 hours post-infection. Blood and spleen are aseptically collected to determine the bacterial burden by plating serial dilutions on agar (B569324) plates.
-
-
Data Analysis : Survival curves are analyzed using the Kaplan-Meier method with a log-rank test. Bacterial load data are presented as mean log10 CFU per mL of blood or gram of tissue and analyzed using an appropriate statistical test such as ANOVA.
Visualizations
Experimental Workflow
The general workflow for conducting the in vivo efficacy study is outlined below.
Signaling Pathway
The innate immune response to MRSA is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipoproteins, by pattern recognition receptors (PRRs) like Toll-like receptor 2 (TLR2). This recognition triggers a signaling cascade leading to the production of pro-inflammatory cytokines.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Linezolid and Rifampicin Combination to Combat cfr-Positive Multidrug-Resistant MRSA in Murine Models of Bacteremia and Skin and Skin Structure Infection [frontiersin.org]
- 3. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Anti-MRSA Agent 1
Disclaimer: This document provides a general framework for the safe disposal of a substance designated as "Anti-MRSA agent 1." This name is considered a placeholder for a specific chemical compound. It is imperative for all personnel to consult the manufacturer-provided Safety Data Sheet (SDS) for the specific agent and strictly adhere to their institution's Environmental Health and Safety (EHS) protocols. Improper disposal of antimicrobial agents can lead to environmental contamination and contribute to the development of antimicrobial resistance.[1][2][3]
I. Immediate Safety and Handling Precautions
Proper handling is the first step to ensuring safe disposal. Preventing spills and personal exposure minimizes the generation of hazardous waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. The minimum required PPE includes a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[4][5]
-
Ventilation: Handle powdered forms and prepare stock solutions within a certified chemical fume hood to prevent inhalation.
-
Spill Management: In case of a spill, evacuate the area. For liquid spills, absorb with an inert material. For powder spills, gently cover with damp paper towels to avoid raising dust. Decontaminate the area with an appropriate disinfectant, such as 10-20% bleach, and clean with soap and water. All cleanup materials must be collected and disposed of as hazardous chemical waste.
II. Step-by-Step Disposal Protocol
The correct disposal route for this compound depends on its form, concentration, and whether it is mixed with biohazardous material. The core principles are: Segregation, Deactivation, Containment, and Compliance .
Step 1: Characterize and Segregate Waste Properly identifying and separating waste streams is the most critical step. Waste containing this compound should be classified as hazardous chemical waste. Never mix it with general laboratory trash.
-
High-Concentration Liquid Waste: Includes stock solutions and unused formulations. These are considered hazardous chemical waste.
-
Low-Concentration Liquid Waste: Includes used cell culture media and experimental solutions. The disposal of this waste depends on the agent's stability.
-
Contaminated Solid Waste: Includes items like gloves, pipette tips, flasks, and weigh boats that have come into contact with the agent.
-
Contaminated Sharps: Includes needles, syringes, or blades used in procedures with the agent.
Step 2: Select the Correct Disposal Pathway
A. Liquid Waste Disposal
-
High-Concentration Solutions: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical solvent. Do not dispose of this waste down the drain.
-
Low-Concentration Solutions (e.g., Used Media):
-
Determine Heat Stability: Consult the SDS or manufacturer's data for this compound.
-
If the Agent is Heat-Stable (not destroyed by autoclaving, e.g., kanamycin, ciprofloxacin): The waste must be collected as hazardous chemical waste, identical to high-concentration solutions. Autoclaving will sterilize biological components but will not inactivate the chemical agent.
-
If the Agent is Heat-Labile (destroyed by autoclaving, e.g., ampicillin, tetracycline): The media can be treated in an autoclave to destroy both the biohazardous material and the antimicrobial agent. After a validated autoclave cycle, and if no other hazardous chemicals are present, the sterilized liquid may be eligible for drain disposal, pending confirmation with institutional EHS guidelines.
-
B. Solid Waste Disposal
-
Non-Sharp Solid Waste: Place all contaminated items (gloves, tubes, flasks, etc.) into a designated hazardous waste bag or container. This container should be clearly labeled.
-
If Mixed with Biohazardous Material (e.g., MRSA cultures): The waste must first be decontaminated, typically by autoclaving, to render it non-infectious. After decontamination, it is disposed of as chemical waste due to the presence of the anti-MRSA agent.
C. Sharps Waste Disposal
-
All sharps must be immediately placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
Step 3: Storage and Final Disposal
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area with secondary containment.
-
When the container is full or has reached the institutional time limit for storage, submit a chemical waste pickup request to your EHS department. Disposal will be carried out by a licensed hazardous waste management company.
Data Presentation: Disposal and Decontamination Parameters
Table 1: Disposal Method Summary for this compound Waste
| Waste Type | Characteristics | Primary Disposal Method | Institutional EHS Approval Required? |
| High-Concentration Liquid | Stock solutions, unused agent | Collect as hazardous chemical waste for EHS pickup. | Yes |
| Low-Concentration Liquid | Heat-Stable Agent | Collect as hazardous chemical waste for EHS pickup. | Yes |
| Heat-Labile Agent | Autoclave, then drain disposal (if no other hazardous chemicals). | Yes (Crucial) | |
| Contaminated Solid Waste | Labware, PPE (No biohazard) | Collect in labeled container for EHS pickup. | Yes |
| Labware, PPE (With biohazard) | Autoclave to decontaminate, then manage as chemical waste. | Yes | |
| Contaminated Sharps | Needles, blades | Collect in a sharps container for hazardous waste pickup. | Yes |
Table 2: Quantitative Data for Decontamination of Surfaces
| Decontamination Agent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 10-20% solution of household bleach | 10 minutes | Effective for general surface disinfection. |
| Ethanol | 70% | 10 minutes | Commonly used for benchtops and equipment. |
| OxiTab (or similar) | 1076 ppm | 4 minutes | EPA-registered disinfectant effective against MRSA. |
Experimental Protocols
Protocol 1: Autoclaving Biohazardous Waste with a Heat-Labile Anti-MRSA Agent
This protocol is for sterilizing waste containing infectious materials (e.g., MRSA) and an anti-MRSA agent confirmed to be degraded by autoclaving.
-
Segregation: Collect all contaminated solid waste (plates, flasks, gloves) in a designated autoclave bag within a rigid, leak-proof secondary container. Do not overfill the bag (max 3/4 full).
-
Preparation: Add approximately 100 mL of water to the bag to aid in steam generation. Loosely seal the bag to allow steam to penetrate effectively.
-
Indicator: Place autoclave indicator tape on the exterior of the bag. For validation, a biological indicator (e.g., Geobacillus stearothermophilus spores) should be included in the load.
-
Autoclaving: Process the waste using a validated autoclave cycle (typically 121°C for a minimum of 30 minutes, though times may vary based on load size and density).
-
Verification: After the cycle, confirm the autoclave tape has changed color. Allow the load to cool completely before handling.
-
Final Disposal: Once cooled and verified, the autoclaved bag can typically be disposed of in the regular waste stream, pending institutional approval. The biological indicator should be incubated to confirm the kill cycle was effective.
Protocol 2: Collection of Waste Containing a Heat-Stable Anti-MRSA Agent
This protocol applies to all forms of waste (liquid and solid) containing an anti-MRSA agent that is not deactivated by autoclaving.
-
Container Selection: Use a dedicated, leak-proof hazardous waste container compatible with the chemicals being disposed of. For liquids, ensure the container has a secure, screw-top lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent system (e.g., "in 10% DMSO"), and the accumulation start date.
-
Collection (Liquids): Using a funnel, carefully pour liquid waste into the labeled container. Triple-rinse any emptied stock containers with a suitable solvent, and collect the rinsate as hazardous waste.
-
Collection (Solids): Place all contaminated solid items directly into a separate, labeled hazardous waste container or a robust, sealed bag.
-
Storage: Store the sealed container in a designated and secure satellite accumulation area. The area should have secondary containment to capture any potential leaks.
-
Pickup Request: Once the container is full (e.g., 90% capacity) or reaches the institutional storage time limit (e.g., 6 months), submit a chemical waste pickup request to your EHS department.
Mandatory Visualization
Caption: Decision workflow for the disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
